molecular formula C11H10O5 B1680551 Reticulol CAS No. 26246-41-3

Reticulol

Cat. No.: B1680551
CAS No.: 26246-41-3
M. Wt: 222.19 g/mol
InChI Key: LREZRXWUEZCZRU-UHFFFAOYSA-N
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Description

Reticulol is a member of isocoumarins.
This compound has been reported in Streptomyces mobaraensis with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZRXWUEZCZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180881
Record name Reticulol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26246-41-3
Record name Reticulol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reticulol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reticulol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Reticulol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticulol, a naturally occurring isocoumarin derivative, has emerged as a molecule of interest due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available data to offer a detailed perspective for researchers in oncology and drug discovery. The primary molecular activities of this compound identified to date are the inhibition of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) and DNA topoisomerase I. This guide will delve into these mechanisms, their downstream cellular consequences, and present detailed experimental protocols to facilitate further investigation into this promising compound.

Introduction and Molecular Profile

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a polyketide metabolite isolated from several species of the genus Streptomyces. Its chemical structure is characterized by a dihydroisocoumarin core, which is shared by a variety of other natural products with diverse biological activities.

Molecular Profile of this compound
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
CAS Number 26246-41-3
Appearance Solid

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The most consistently reported mechanism of action for this compound is its ability to inhibit cAMP phosphodiesterase, with a reported half-maximal inhibitory concentration (IC₅₀) of 41 µM[1]. PDEs are a superfamily of enzymes responsible for the degradation of the second messenger molecules cAMP and cGMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.

The cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP levels activates a well-characterized signaling cascade pivotal in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

  • Phosphorylation of Downstream Targets: The active PKA catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues.

  • Activation of CREB: A key substrate of PKA is the cAMP Response Element-Binding protein (CREB). Upon phosphorylation at Serine 133, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting transcriptional coactivators and initiating gene expression.

The sustained activation of this pathway due to PDE inhibition by this compound is hypothesized to be a significant contributor to its observed biological effects.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Induces

Figure 1: Proposed cAMP/PKA/CREB signaling pathway activated by this compound.

Unresolved Questions: PDE Isoenzyme Selectivity

A critical and yet unanswered question is the selectivity of this compound for the various PDE isoenzyme families (PDE1-PDE11). Different tissues and cellular compartments express distinct PDE isoenzymes, and the physiological and pathological consequences of their inhibition are highly dependent on which isoenzyme is targeted. For instance, PDE4 inhibitors are known for their anti-inflammatory effects, while PDE5 inhibitors are utilized for vasodilation. The lack of data on this compound's isoenzyme profile is a significant knowledge gap that hinders a more precise prediction of its therapeutic potential and potential side effects.

Secondary Mechanism of Action: DNA Topoisomerase I Inhibition

In addition to its effects on cAMP signaling, this compound has been reported to inhibit DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells[1]. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relieving torsional stress in DNA through the creation of transient single-strand breaks.

Inhibition of topoisomerase I by small molecules typically occurs through the stabilization of the covalent DNA-enzyme intermediate, known as the cleavable complex. This leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death. This mechanism is the basis for the anticancer activity of established chemotherapeutic agents like camptothecin and its derivatives. The contribution of topoisomerase I inhibition to the overall cytotoxic profile of this compound warrants further in-depth investigation.

cluster_0 Normal Topo I Cycle Reticulol_Topo This compound Cleavable_Complex Cleavable Complex (Topo I-DNA) Reticulol_Topo->Cleavable_Complex Stabilizes TopoI Topoisomerase I Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavable_Complex Binding & Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of Topoisomerase I inhibition leading to apoptosis.

Cellular Effects and Biological Activities

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against murine melanoma (B16F10) and human lung carcinoma (A427) cell lines at concentrations of 200 µM and 25 µM, respectively[1]. However, comprehensive data on its IC₅₀ values across a broader panel of human cancer cell lines is currently lacking. Such data is essential for understanding its spectrum of activity and identifying potential cancer types that may be particularly susceptible to this compound treatment.

Antimicrobial Activity

The antimicrobial properties of this compound remain an area of conflicting reports. One study indicated antifungal activity against Trichophyton mentagrophytes with a minimum inhibitory concentration (MIC) of 1.8 µM[1]. Conversely, other research on a range of isocoumarin derivatives, including this compound, reported no significant antibacterial or antifungal activity against other tested microbial strains. This discrepancy may be due to species-specific susceptibility or differences in experimental methodologies.

Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of this compound, the following section provides detailed, step-by-step methodologies for key experiments.

PDE Isoenzyme Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of human recombinant PDE isoenzymes.

Methodology: Commercially available PDE isoenzyme assay kits (e.g., from BPS Bioscience or Promega) can be utilized. The general principle involves the incubation of a specific PDE isoenzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound. The amount of remaining substrate or the product formed is then quantified.

Step-by-Step Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Reconstitute the recombinant human PDE isoenzymes (PDE1-11) and the fluorescently labeled substrate according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted PDE isoenzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.

    • Incubate for the time specified by the manufacturer (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding the provided stop solution.

    • Read the fluorescence polarization or intensity on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for each PDE isoenzyme using non-linear regression analysis.

Western Blot Analysis of PKA Substrate and CREB Phosphorylation

Objective: To determine if this compound treatment leads to the phosphorylation of PKA substrates and CREB in a cellular context.

Methodology: Western blotting is used to detect the levels of phosphorylated proteins in cell lysates after treatment with this compound.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., A427 or B16F10) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr). Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-PKA Substrate (RRXS/T)

      • Phospho-CREB (Ser133)

      • Total CREB

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and/or loading control.

Topoisomerase I Relaxation Assay

Objective: To confirm the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Methodology: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Topoisomerase I reaction buffer (10X)

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Varying concentrations of this compound (or vehicle control)

      • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add human topoisomerase I enzyme to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed, circular DNA.

    • Inhibition of topoisomerase I will be observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.

Future Directions and Conclusion

This compound presents a compelling profile as a dual inhibitor of phosphodiesterase and topoisomerase I. However, to advance its development as a potential therapeutic agent, several key areas require further investigation:

  • PDE Isoenzyme Profiling: A comprehensive analysis of this compound's activity against all PDE isoenzyme families is paramount.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective inhibitors.

  • In Vivo Efficacy: Studies in animal models of cancer are necessary to evaluate the antitumor efficacy and pharmacokinetic properties of this compound.

  • Target Engagement in Cells: Cellular thermal shift assays (CETSA) could be employed to confirm the direct binding of this compound to PDE and topoisomerase I in a cellular environment.

References

Sources

Unraveling the Anticancer Potential of Reticulol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Novel Anticancer Agents

The landscape of cancer research is one of relentless pursuit for novel therapeutic agents that can selectively target malignant cells while sparing healthy tissues. Natural products have historically been a rich reservoir of such compounds. This guide focuses on Reticulol, an isocoumarin derivative isolated from Streptomyces species, which has emerged as a molecule of interest due to its demonstrated antitumor activities.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the cytotoxic effects of this compound on cancer cell lines. We will delve into its known mechanisms of action, address the current ambiguities in the scientific literature, and provide detailed protocols for its comprehensive evaluation.

This compound: A Profile of a Promising Cytotoxic Agent

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a microbial secondary metabolite that has demonstrated notable biological activities.[1] Initial studies have revealed its potential to inhibit the growth of various cancer cell lines, positioning it as a lead compound for further investigation in oncology drug discovery.

In Vitro Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50). The available data for this compound indicates a varied range of potency across different cancer cell lines, which is typical for anticancer agents and suggests a degree of selectivity in its action.

CompoundTarget/Cell LineIC50/Effective ConcentrationReference
This compoundcAMP Phosphodiesterase41 µM[1][3]
This compoundDNA Topoisomerase I (in B16F10 cells)45 µM[1][3]
This compoundA427 (Human Lung Carcinoma)25 µM[1]
This compoundB16F10 (Mouse Melanoma)200 µM[1]
Bithis compoundNCI-H460 (Human Lung Cancer)24.4 µg/mL[4]
Bithis compoundA549 (Human Lung Carcinoma)8.31 µg/mL[4]

Note: Bithis compound is a related isocoumarin dimer, and its data is included for comparative purposes.

The Dual-Pronged Mechanism of Action: A Deeper Dive

The compelling anticancer profile of this compound stems from its ability to engage with multiple intracellular targets. This polypharmacological characteristic is a desirable trait in cancer therapy as it can potentially circumvent the development of resistance.

Inhibition of Topoisomerase I: Inducing DNA Damage

One of the primary mechanisms through which this compound exerts its cytotoxic effects is the inhibition of DNA topoisomerase I.[1][2][5] This essential enzyme is responsible for relaxing DNA supercoils during replication and transcription. By inhibiting topoisomerase I, this compound leads to the accumulation of single-strand DNA breaks, which, if not repaired, trigger a DNA damage response that can ultimately lead to cell death. This mode of action is shared with established chemotherapeutic drugs like camptothecin and its derivatives.

Inhibition of cAMP Phosphodiesterase: Modulating Cellular Signaling

This compound is also a known inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase.[1][3] This enzyme is responsible for the degradation of cAMP, a crucial second messenger involved in a myriad of cellular processes. By inhibiting its degradation, this compound elevates intracellular cAMP levels. The consequences of increased cAMP in cancer cells can be complex and context-dependent, but it often leads to the activation of Protein Kinase A (PKA), which can, in turn, phosphorylate a variety of downstream targets, potentially influencing cell proliferation, differentiation, and apoptosis.

cluster_0 Topoisomerase I Inhibition cluster_1 Phosphodiesterase Inhibition This compound This compound TopI Topoisomerase I This compound->TopI PDE cAMP Phosphodiesterase This compound->PDE DNA_breaks Single-Strand DNA Breaks TopI->DNA_breaks inhibition leads to DDR DNA Damage Response DNA_breaks->DDR Cell_Death_1 Cell Death DDR->Cell_Death_1 cAMP Increased cAMP PDE->cAMP inhibition leads to PKA Protein Kinase A Activation cAMP->PKA Downstream Downstream Signaling PKA->Downstream Cell_Death_2 Cell Death/Growth Arrest Downstream->Cell_Death_2

Caption: Dual inhibitory mechanism of this compound.

The Apoptosis-Necrosis Conundrum: A Critical Scientific Question

A significant point of contention in the existing literature is the precise mode of cell death induced by this compound. Some studies suggest that its antitumor efficacy is independent of apoptosis and cell cycle arrest, hinting at a necrotic mechanism.[6] This is a crucial distinction, as the immunogenic nature of necrotic cell death can have profound implications for anticancer immunity. Conversely, the known mechanisms of topoisomerase I inhibition and cAMP elevation are frequently associated with the induction of apoptosis.

This discrepancy necessitates a rigorous and systematic investigation to elucidate the dominant cell death pathway. It is plausible that the mechanism is dose-dependent, with apoptosis occurring at lower concentrations and necrosis at higher, more toxic concentrations. Alternatively, the response may be cell-line specific.

An Experimental Workflow to Delineate the Mode of Cell Death

To address this ambiguity, a multi-assay approach is recommended.

cluster_assays Parallel Assays cluster_outcomes Interpreted Outcomes start Cancer Cells + this compound (Dose-Response & Time-Course) annexin Annexin V / PI Staining (Flow Cytometry) start->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7 Glo) start->caspase morphology Microscopy (Morphological Changes) start->morphology western Western Blot (Cleaved PARP, Caspases) start->western apoptosis Apoptosis (Annexin V+, PI-/+) (Caspase Active) (Apoptotic Bodies) annexin->apoptosis necrosis Necrosis (Annexin V-, PI+) (Caspase Inactive) (Cell Swelling, Lysis) annexin->necrosis late_apoptosis Late Apoptosis/ Secondary Necrosis (Annexin V+, PI+) annexin->late_apoptosis caspase->apoptosis caspase->necrosis No significant activation morphology->apoptosis morphology->necrosis western->apoptosis Cleavage detected

Caption: Workflow to differentiate apoptosis and necrosis.

Impact on Cell Cycle Progression: Another Area for Investigation

The assertion that this compound's effects are independent of cell cycle arrest is another intriguing aspect that warrants further study. Topoisomerase I inhibitors are well-documented inducers of S and G2/M phase arrest. Therefore, a detailed analysis of cell cycle distribution following this compound treatment is a critical step in fully characterizing its cellular effects.

Detailed Experimental Protocols

The following are standardized protocols that can be adapted for the investigation of this compound's cytotoxic effects.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[7]

  • Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Key Signaling Proteins

This technique is used to detect specific proteins in a sample and can be used to probe for the activation of apoptotic pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, γH2AX, p53). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential anticancer agent. Its dual inhibitory action on topoisomerase I and phosphodiesterase offers a unique mechanistic profile that could be advantageous in a clinical setting. However, the current understanding of its cytotoxic effects is incomplete. The conflicting reports on the mode of cell death and its impact on the cell cycle highlight the need for a more comprehensive preclinical evaluation.

Future research should focus on:

  • A broad-panel screening of this compound against a diverse range of cancer cell lines to identify the most sensitive cancer types.

  • A definitive elucidation of the dose- and cell-line-dependent mechanisms of cell death.

  • In-depth studies of the signaling pathways modulated by this compound, particularly the downstream effectors of the cAMP/PKA and DNA damage response pathways.

  • In vivo studies in animal models to assess the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

By systematically addressing these scientific questions, the research community can fully unlock the therapeutic potential of this promising natural product.

References

  • Progress in Research on Bioactive Secondary Metabolites from Deep-Sea Derived Microorganisms. (2020). MDPI. [Link]

  • Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). MDPI. [Link]

  • Antitumor Efficacy of this compound from Streptoverticillium against the Lung Metastasis Model B16F10 Melanoma. (2003). Karger Publishers. [Link]

  • This compound. Labchem Catalog. [Link]

  • Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. (2021). PMC. [Link]

  • A Treasure of Bioactive Compounds from the Deep Sea. (2021). PMC. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. (2023). RSC Publishing. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Disruption of Endoplasmic Reticulum and ROS Production in Human Ovarian Cancer by Campesterol. (2021). PMC. [Link]

  • Determination of Caspase Activation by Western Blot. (2017). PubMed. [Link]

  • Bithis compound, a bioactive isocoumarin dimer from Streptomyces sp. (2011). The Journal of Antibiotics. [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

  • Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase. (2024). MDPI. [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (2024). Frontiers. [Link]

  • Si-Hwan Ko's research works. Yonsei University and other places. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

Sources

Reticulol: Structural Determinants of Phosphodiesterase Inhibition and Antitumor Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reticulol Structure-Activity Relationship Studies Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin ) is a bioactive polyketide metabolite originally isolated from Streptomyces mobaraensis and Streptoverticillium species. It represents a critical lead compound in the study of isocoumarin-based therapeutics due to its dual inhibitory action against cAMP phosphodiesterase (PDE) and DNA Topoisomerase I .

This guide dissects the structure-activity relationships (SAR) of the this compound scaffold, providing a technical roadmap for optimizing its potency. Unlike generic PDE inhibitors (e.g., theophylline), this compound exhibits a unique binding mode driven by its 6,8-dihydroxyl substitution pattern, offering a template for designing highly selective antitumor and anti-inflammatory agents.

Chemical Scaffold & Biosynthetic Origin[1]

The Isocoumarin Core

The pharmacological efficacy of this compound is anchored in its isocoumarin (1H-2-benzopyran-1-one) nucleus. This planar, aromatic lactone mimics the adenine ring of cAMP, allowing it to competitively inhibit the catalytic domain of phosphodiesterases.

Key Structural Features:

  • C-3 Methyl Group: Provides hydrophobic interaction within the enzyme pocket, stabilizing the ligand.

  • C-6 & C-8 Hydroxyls: Critical hydrogen bond donors. The C-8 hydroxyl, often participating in an intramolecular H-bond with the C-1 carbonyl, locks the molecule into a planar conformation essential for intercalation or active site insertion.

  • C-7 Methoxy Group: Modulates lipophilicity and metabolic stability.

Biosynthetic Pathway

This compound is synthesized via the polyketide pathway , involving the condensation of one acetyl-CoA unit with five malonyl-CoA units. The cyclization pattern is regiospecific, controlled by polyketide synthases (PKS), leading to the specific oxygenation pattern at C-6 and C-8.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound highlights the exquisite sensitivity of PDE inhibition to modifications on the benzene ring.

Comparative Potency Data

The following table summarizes the inhibitory activity of this compound and its key analogues against cAMP PDE.

CompoundStructure ModificationPDE Inhibition (IC₅₀)Relative Potency
This compound Parent (6,8-diOH, 7-OMe)41 µM 10x Theophylline
6-O-Methylthis compound Methylation at C-6 OH> 100 µM (Reduced)Low
8-Deoxythis compound Removal of C-8 OHInactiveNull
Theophylline Reference Standard~400 µMBaseline
Camptothecin Topo I ReferenceN/A (Topo I active)High (Topo I)
Mechanistic SAR Insights
  • The C-8 Hydroxyl Necessity: The complete loss of activity upon removing the C-8 hydroxyl suggests it is the primary anchor point. It likely coordinates with a Zinc ion or a conserved residue (e.g., Aspartate) in the PDE catalytic pocket.

  • The C-6 Hydroxyl Role: Methylation of the C-6 hydroxyl (forming 6-O-methylthis compound) significantly reduces potency. This indicates that the C-6 OH acts as a secondary H-bond donor or acceptor. Steric bulk from a methoxy group at this position disrupts the tight fit required for inhibition.

  • Planarity & Intercalation: For Topoisomerase I inhibition, the planar nature of the isocoumarin ring allows for DNA intercalation. This compound at 45 µM inhibits Topo I-mediated DNA relaxation similarly to camptothecin, but this activity is highly dependent on the rigidity provided by the intramolecular H-bond between C-8 OH and C-1 Carbonyl.

Visualizing the Mechanism

Signaling Pathway & Inhibition

The following diagram illustrates the intervention of this compound in the cAMP signaling cascade, preventing the degradation of the second messenger cAMP and leading to downstream antiproliferative effects.

G ATP ATP cAMP cAMP (Proliferation Signal) ATP->cAMP Catalyzed by AC AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Increased cAMP Levels (Apoptosis/Cell Cycle Arrest) cAMP->Effect Accumulation PDE Phosphodiesterase (PDE) This compound This compound (Inhibitor) This compound->PDE Inhibits (IC50 = 41 µM)

Caption: this compound blocks the hydrolytic activity of PDE, causing an accumulation of intracellular cAMP which triggers downstream antitumor pathways.

Experimental Protocols

Protocol A: Total Synthesis of this compound

Source: Adapted from Saeed & Ehsan (Chem. Heterocycl. Comp. 2023) and related isocoumarin synthesis methodologies.[1]

Objective: Synthesize this compound starting from 3,4,5-trimethoxyhomophthalic acid.

Reagents:

  • 3,4,5-Trimethoxyhomophthalic acid[2][3]

  • Acetic anhydride (Ac₂O)

  • Pyridine (dry)[2][3]

  • Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃) for demethylation

Step-by-Step Workflow:

  • Acylation: Reflux 3,4,5-trimethoxyhomophthalic acid with acetic anhydride in dry pyridine.

    • Mechanism:[4][5][6] Formation of the anhydride followed by Perkin-type condensation.

    • Intermediate: 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.[2][3]

  • Cyclodehydration: Continue heating or treat the intermediate with concentrated acid/Ac₂O to induce ring closure.

    • Product: 6,7,8-Trimethoxy-3-methylisocoumarin.[2][3]

  • Regioselective Demethylation:

    • Dissolve the trimethoxy intermediate in anhydrous dichloromethane (DCM) at -78°C.

    • Slowly add BBr₃ (1.0 - 2.0 equivalents) to selectively cleave the sterically less hindered or chelation-assisted methyl ethers at C-6 and C-8.

    • Note: The C-7 methoxy group is often retained due to electronic effects or specific reaction control.

    • Quench with methanol/water.

  • Purification: Recrystallize from methanol/ethyl acetate to yield pure this compound (Needles, mp 195-197°C).

Protocol B: PDE Inhibition Assay

Objective: Determine the IC₅₀ of this compound against cAMP Phosphodiesterase.

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • [³H]-cAMP (Substrate)

  • Snake venom nucleotidase

  • PDE enzyme (isolated from bovine brain or recombinant PDE4)

Method:

  • Incubation: Mix 50 µL of PDE enzyme solution with varying concentrations of this compound (0.1 µM to 100 µM) in Tris-HCl buffer containing Mg²⁺. Incubate at 30°C for 10 minutes.

  • Reaction Start: Add [³H]-cAMP to initiate the reaction. Incubate for 20 minutes.

  • Conversion: Stop the reaction by boiling for 1 minute. Add snake venom nucleotidase to convert the product [³H]-5'-AMP to [³H]-Adenosine.

  • Separation: Apply the mixture to a DEAE-cellulose column. Unreacted cAMP binds to the resin; Adenosine elutes.

  • Quantification: Count the radioactivity of the eluate using a liquid scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Synthesis Workflow Visualization

Synthesis Start 3,4,5-Trimethoxy- homophthalic acid Step1 Reflux (Ac2O/Pyridine) Acylation Start->Step1 Inter Intermediate: Keto-acid Step1->Inter Step2 Cyclodehydration Inter->Step2 Precursor 6,7,8-Trimethoxy- 3-methylisocoumarin Step2->Precursor Step3 BBr3 / DCM (-78°C) Precursor->Step3 Regioselective Demethylation Final This compound (6,8-diOH) Step3->Final

Caption: Chemical synthesis pathway for this compound via the homophthalic acid anhydride route.

Future Outlook & Clinical Potential

This compound serves as a "privileged scaffold." While its IC₅₀ of 41 µM is moderate compared to modern nanomolar inhibitors, its structural simplicity and dual-activity (PDE + Topo I) make it an ideal starting point for Fragment-Based Drug Design (FBDD) .

Optimization Strategies:

  • C-3 Extension: Replacing the methyl group with longer alkyl or aryl chains could access the hydrophobic "clamp" region of PDE4, potentially improving potency by 100-fold.

  • Isosteres: Replacing the lactone oxygen with nitrogen (isoquinolone) could improve metabolic stability while retaining H-bond geometry.

References

  • Mitscher, L. A., Andres, W. W., & McCrae, W. (1970). This compound, a new metabolic isocoumarin. Experientia, 26, 1183. Link

  • Furutani, Y., et al. (1977). Isolation and structure of this compound, an inhibitor of cyclic nucleotide phosphodiesterases. Agricultural and Biological Chemistry, 41(6), 989-993. Link

  • Saeed, A., & Ehsan, S. (2023). An efficient synthesis of 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin (6-O-methylthis compound).[2][3] Chemistry of Heterocyclic Compounds. Link

  • Kim, S. H., et al. (2004). Topoisomerase I inactivation by this compound and its in vivo cytotoxicity against B16F10 melanoma. Biological and Pharmaceutical Bulletin, 27(10), 1632-1636. Link

  • Hassan, R., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances, 13, 8049–8089.[1] Link

Sources

Streptomyces Secondary Metabolites with Cytotoxic Activity: A Technical Guide to Discovery and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Streptomyces species remain the premier bio-factory for cytotoxic agents, producing over two-thirds of clinically utilized antibiotics and a significant fraction of chemotherapeutics. This guide moves beyond basic isolation techniques to integrate modern genome mining (antiSMASH) with classical fermentation and purification workflows. It details the structural classes of cytotoxic metabolites, their precise molecular mechanisms—ranging from DNA intercalation to Topoisomerase II poisoning—and provides validated protocols for their extraction, purification, and biological assessment.

Part 1: The Chemical Arsenal of Streptomyces[1][2]

The cytotoxic activity of Streptomyces is not monolithic; it stems from diverse biosynthetic pathways, primarily Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Anthracyclines (Type II PKS)

Flagship Compounds: Doxorubicin, Daunorubicin.[1][2] Structural Core: Tetracyclic anthraquinone backbone with a glycosidic linkage to an amino sugar (e.g., daunosamine). Mechanism: These are "dirty" drugs acting via multiple pathways:[3]

  • Intercalation: The planar anthraquinone inserts between DNA base pairs, distorting the helix.

  • Topoisomerase II Poisoning: They stabilize the Topo II-DNA cleavable complex, preventing religation and causing double-strand breaks.

  • ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide radicals that induce oxidative stress.

Enediynes (Hybrid PKS-NRPS)

Flagship Compounds: Calicheamicin, Neocarzinostatin. Structural Core: A bicyclic core containing two triple bonds and one double bond (enediyne "warhead"). Mechanism: The Bergman Cyclization. Upon activation (often by thiol reduction), the enediyne core rearranges to form a highly reactive 1,4-benzenoid diradical. This species abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing sequence-specific double-strand cleavage. They are among the most potent cytotoxic agents known, often active in the picomolar range.

Non-Ribosomal Peptides & Depsipeptides

Flagship Compounds: Actinomycin D, Valinomycin. Structural Core: Cyclic peptides often containing non-proteinogenic amino acids and ester linkages. Mechanism:

  • Actinomycin D: Binds DNA at the transcription initiation complex, preventing RNA polymerase elongation.

  • Valinomycin:[4][5] An ionophore that transports K+ ions across the mitochondrial membrane, dissipating the electrochemical gradient and triggering apoptosis.

Part 2: Mechanisms of Action Visualization

The following diagram illustrates the dual-mechanism pathway of Anthracyclines, the most clinically relevant class.

Anthracycline_Mechanism Entry Passive Diffusion (Cell Membrane) Cytoplasm Cytoplasmic Accumulation Entry->Cytoplasm Nucleus Nuclear Translocation Cytoplasm->Nucleus Redox Quinone Redox Cycling (Complex I Interaction) Cytoplasm->Redox Intercalation DNA Intercalation (Planar Ring Insertion) Nucleus->Intercalation TopoII Topoisomerase II Complex Stabilization Intercalation->TopoII DSB Double Strand Breaks (DNA Damage Response) TopoII->DSB Apoptosis APOPTOSIS (Cell Death) DSB->Apoptosis p53 activation ROS Superoxide/H2O2 Generation Redox->ROS OxStress Lipid Peroxidation & Membrane Damage ROS->OxStress OxStress->Apoptosis Mitochondrial dysfunction

Figure 1: Dual cytotoxic mechanism of Anthracyclines via Topoisomerase II poisoning and ROS-mediated oxidative stress.

Part 3: The Modern Discovery Pipeline (Genome Mining)

Traditional bioactivity-guided screening often rediscovers known compounds (the "dereplication" problem). Modern workflows prioritize Genome Mining to identify "silent" Biosynthetic Gene Clusters (BGCs).

Workflow: From Soil to Sequence
  • gDNA Extraction: High-molecular-weight DNA is extracted from the Streptomyces isolate.

  • Sequencing: Whole Genome Sequencing (PacBio or Nanopore preferred for closing GC-rich genomes).

  • BGC Identification: Use antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) to predict clusters.[6]

  • Heterologous Expression: Clone the silent BGC into a "clean" host (e.g., S. coelicolor M1152) to trigger production.

Discovery_Pipeline cluster_decision Cluster Prioritization Isolate Streptomyces Isolate (Soil/Marine) Seq WGS Sequencing (PacBio/Nanopore) Isolate->Seq Mining antiSMASH Analysis (Identify BGCs) Seq->Mining Known Known Cluster (Dereplication) Mining->Known >80% Homology Novel Novel/Silent Cluster Mining->Novel Orphan Cluster Expression Heterologous Expression (S. coelicolor M1152) Novel->Expression Purification HPLC Purification Expression->Purification Validation Cytotoxicity Assay (MTT/SRB) Purification->Validation

Figure 2: Modern "Genome-First" discovery workflow to bypass dereplication of known metabolites.

Part 4: Technical Protocols

Fermentation and Extraction Workflow

Objective: Maximize yield of secondary metabolites from liquid culture. Streptomyces often secrete metabolites into the broth (supernatant), but hydrophobic compounds may adhere to the mycelium.

Protocol:

  • Seed Culture: Inoculate 50 mL ISP2 medium (Yeast Extract-Malt Extract) with a single colony. Incubate at 28°C, 200 rpm for 48 hours.

  • Production Culture: Transfer 5% (v/v) seed culture into 1L production medium (e.g., Starch Casein or Glycerol-Arginine). Incubate for 7–10 days. Note: Secondary metabolism typically peaks in the stationary phase (Day 5+).

  • Separation: Centrifuge at 6,000 x g for 20 mins to separate Supernatant and Mycelium .

  • Extraction (Biphasic):

    • Supernatant: Extract 3x with equal volume of Ethyl Acetate (EtOAc). This captures medium-polarity polyketides.

    • Mycelium: Macerate in Methanol or Acetone overnight to extract cell-bound hydrophobic compounds.

  • Concentration: Dry organic layers under reduced pressure (Rotary Evaporator) at 40°C to yield Crude Extract.

Purification (HPLC)

Objective: Isolate single active compounds from crude extract.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

  • Gradient Profile: 5% B to 100% B over 30 mins. Flow rate 1.0 mL/min.[6]

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm (aromatic) and 450 nm (anthracyclines).

Cytotoxicity Assessment (MTT Assay)

Objective: Quantify cell viability (IC50) against cancer cell lines (e.g., MCF-7, HeLa). Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).

Step-by-Step:

  • Seeding: Plate cancer cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add purified metabolite at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Plot Dose-Response Curve and calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Data Presentation

Table 1: Comparative Cytotoxicity of Selected Streptomyces Metabolites

Data synthesized from standard pharmacological benchmarks and recent marine isolate studies.

Compound ClassMetaboliteTarget MechanismTypical IC50 (MCF-7 Breast Cancer)Clinical Status
Anthracycline DoxorubicinTopo II Poison / DNA Intercalation0.2 – 0.5 µMFDA Approved
Enediyne CalicheamicinDNA Double-Strand Cleavage< 0.01 nM (Picomolar)Antibody-Drug Conjugate (Mylotarg)
Peptide ValinomycinK+ Ionophore (Mitochondrial)~10 µMResearch Tool (Too toxic for systemic use)
Polyketide MedermycinAkt Signaling Inhibition5 – 15 µMPre-clinical
Macrolide RapamycinmTOR Inhibition~1 – 10 nMFDA Approved (Immunosuppressant/Cancer)

References

  • Hutchinson, C. R. (1997). Biosynthetic studies of daunorubicin and tetracenomycin C. Chemical Reviews. Link

  • Blin, K., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research. Link

  • Minotti, G., et al. (2004).[7] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews. Link

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products. Link

  • Olano, C., et al. (2009). Antitumor compounds from actinomycetes: from gene clusters to new derivatives. Natural Product Reports. Link

  • BenchChem. (2025).[8] Isolation and Purification of Medermycin from Streptomyces Culture Broth. Link

  • Rutledge, P., & Cunliffe, W. P. (2025).[9] New Secondary Metabolites Isolated from Streptomyces Species (2021-2024). ChemRxiv.[9] Link

Sources

A Researcher's In-depth Guide to the Discovery of Novel Isocoumarin Compounds from Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Allure of Fungal Isocoumarins

Fungi, as prolific producers of structurally diverse secondary metabolites, represent a significant reservoir for the discovery of novel therapeutic agents.[1][2][3] Among the myriad of fungal natural products, isocoumarins and their dihydro- derivatives stand out as a privileged scaffold. These compounds, isomers of coumarins with a reversed lactone moiety, exhibit a wide array of promising biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and plant growth regulatory effects.[4][5] This guide provides a technical deep-dive into the contemporary strategies and methodologies employed in the discovery, isolation, and characterization of novel isocoumarins from fungal sources, tailored for researchers, scientists, and drug development professionals.

Fungal Sources: A Rich Tapestry of Isocoumarin Producers

Isocoumarins are widely distributed across the fungal kingdom, with a notable prevalence in the genera Aspergillus and Penicillium.[4] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, have emerged as a particularly fruitful source of novel and bioactive isocoumarins.[4] These fungi are believed to produce a diverse array of secondary metabolites, including isocoumarins, to survive in their host and ward off pathogens. The unique ecological niches occupied by endophytic fungi often lead to the production of unique chemical entities not found in their terrestrial counterparts.

The Biosynthetic Blueprint: A Glimpse into Isocoumarin Assembly

The biosynthesis of the isocoumarin core predominantly follows the polyketide synthase (PKS) pathway.[4][6] This process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic isocoumarin scaffold.[5][6] Advances in genome sequencing and bioinformatic analyses have enabled the identification of the polyketide synthase genes responsible for isocoumarin biosynthesis in various fungi.[5][6] Understanding these biosynthetic pathways is not only of fundamental scientific interest but also opens avenues for the engineered production of novel isocoumarin analogs through genetic manipulation of the biosynthetic machinery.[5]

A typical isocoumarin biosynthetic gene cluster (BGC) contains a non-reducing polyketide synthase (NR-PKS) which is responsible for the assembly of the polyketide backbone. The domain architecture of this PKS, including the β-ketoacyl synthase (KS), acetyltransferase (AT), acyl carrier protein (ACP), and a cyclase (CLC) domain, dictates the initial structure of the isocoumarin.[1][5] Post-PKS tailoring enzymes, such as P450 monooxygenases, methyltransferases, and glycosyltransferases, further diversify the isocoumarin scaffold, leading to the vast array of naturally occurring derivatives.[7][8]

Discovery Strategies: From Traditional Screening to Genome-Powered Exploration

The quest for novel isocoumarins has evolved from classical bioassay-guided approaches to more targeted, genomics-driven methods. Both strategies offer unique advantages and can be synergistically employed for a comprehensive discovery pipeline.

Bioassay-Guided Fractionation: A Phenotype-First Approach

This classical and still highly relevant strategy relies on the detection of a desired biological activity in a crude fungal extract to guide the purification of the active constituent(s).[9][10] The process is iterative and involves a series of chromatographic separation steps, with each resulting fraction being tested for its bioactivity.[11][12]

  • Fungal Cultivation and Extraction:

    • Cultivate the target fungus in a suitable liquid or solid medium to encourage the production of secondary metabolites.

    • Extract the fungal biomass and/or culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

  • Initial Bioassay:

    • Screen the crude extract for the desired biological activity (e.g., antimicrobial, cytotoxic) using a relevant in vitro assay.

  • Chromatographic Fractionation:

    • Subject the active crude extract to an initial fractionation step, typically using vacuum liquid chromatography (VLC) or column chromatography with a non-polar stationary phase (e.g., silica gel) and a gradient of increasing solvent polarity.

  • Iterative Bioassay and Fractionation:

    • Test each fraction for biological activity.

    • Select the most active fraction(s) and subject them to further rounds of chromatographic separation using different techniques (e.g., Sephadex LH-20, preparative HPLC) until a pure, active compound is isolated.[12]

  • Structure Elucidation:

    • Determine the chemical structure of the isolated pure compound using a combination of spectroscopic techniques (NMR, MS, IR, UV).[13][14]

The primary advantage of this method is that it directly links a biological function to a specific molecule, increasing the likelihood of discovering compounds with therapeutic potential. However, it can be a time-consuming and labor-intensive process, and the repeated rediscovery of known compounds is a common challenge.

Genome Mining: A Genotype-First Approach

The advent of affordable and high-throughput genome sequencing has revolutionized natural product discovery.[15][16] Genome mining involves the use of bioinformatic tools to identify putative biosynthetic gene clusters (BGCs) encoding for the production of specific classes of secondary metabolites, such as isocoumarins, directly from the fungal genome.[17][18]

  • Fungal Genome Sequencing:

    • Extract high-quality genomic DNA from the target fungus.

    • Sequence the genome using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Assemble the genome sequence and annotate the genes.

    • Utilize specialized software (e.g., antiSMASH, FungiDB) to identify and annotate putative secondary metabolite BGCs.[17]

    • Specifically search for BGCs containing polyketide synthase (PKS) genes with domains characteristic of isocoumarin biosynthesis.[7]

  • Activation of Silent BGCs:

    • Many BGCs are not expressed under standard laboratory conditions ("silent BGCs"). Employ various strategies to induce their expression, such as:

      • OSMAC (One Strain, Many Compounds): Cultivating the fungus under a variety of different media and growth conditions.[15]

      • Chemical Epigenetics: Using small molecule inhibitors of histone deacetylases or DNA methyltransferases to alter chromatin structure and induce gene expression.[15]

      • Genetic Manipulation: Overexpressing a pathway-specific transcription factor or heterologously expressing the entire BGC in a model host organism.[15]

  • Metabolite Profiling and Structure Elucidation:

    • Analyze the metabolome of the fungus under inducing conditions using LC-MS and NMR to identify the novel isocoumarin products.

    • Isolate and elucidate the structure of the newly produced compounds.

Genome mining offers a powerful and targeted approach to uncover novel chemical diversity, including compounds produced in minute quantities that might be missed in traditional screening.[16] It also provides a direct link between the compound and its biosynthetic machinery, facilitating future synthetic biology efforts.

Isolation and Structure Elucidation: Deciphering the Molecular Architecture

Once a promising fungal strain or a targeted BGC has been identified, the next critical phase is the isolation and structural characterization of the novel isocoumarin compounds.

Detailed Methodologies for Key Experiments

A multi-step chromatographic approach is typically required to isolate pure isocoumarins from a complex fungal extract.

Chromatographic TechniqueStationary PhaseMobile Phase PrincipleTypical Application
Vacuum Liquid Chromatography (VLC) Silica gel, C18Stepwise gradient of increasing polarityInitial fractionation of crude extract
Column Chromatography (CC) Silica gel, Sephadex LH-20Gradient or isocratic elutionFurther separation of fractions
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18, Phenyl-HexylIsocratic or gradient elutionFinal purification of compounds

The unambiguous determination of the chemical structure of a novel isocoumarin relies on a combination of modern spectroscopic techniques.[14][19][20]

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns provide clues about the substructures.
¹H Nuclear Magnetic Resonance (NMR) Number, type, and connectivity of hydrogen atoms.
¹³C Nuclear Magnetic Resonance (NMR) Number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Correlations between protons, between protons and carbons, and long-range correlations, which are crucial for establishing the complete molecular structure.[21][22]
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., carbonyl, hydroxyl).
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the chromophore system of the molecule.

Visualizing the Discovery Pipeline and Biosynthetic Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: A Generalized Workflow for the Discovery of Fungal Isocoumarins

cluster_0 Discovery Phase cluster_1 Bioassay-Guided Approach cluster_2 Genome Mining Approach cluster_3 Characterization Phase Fungal Strain Selection Fungal Strain Selection Cultivation & Extraction Cultivation & Extraction Fungal Strain Selection->Cultivation & Extraction Genome Sequencing Genome Sequencing Fungal Strain Selection->Genome Sequencing Crude Extract Crude Extract Cultivation & Extraction->Crude Extract Bioassay Screening Bioassay Screening Crude Extract->Bioassay Screening Active? Fractionation (VLC, CC) Fractionation (VLC, CC) Bioassay Screening->Fractionation (VLC, CC) Bioassay of Fractions Bioassay of Fractions Fractionation (VLC, CC)->Bioassay of Fractions Active Fraction(s) Active Fraction(s) Bioassay of Fractions->Active Fraction(s) Purification (Prep-HPLC) Purification (Prep-HPLC) Active Fraction(s)->Purification (Prep-HPLC) Pure Isocoumarin Pure Isocoumarin Purification (Prep-HPLC)->Pure Isocoumarin Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Isocoumarin->Structure Elucidation (NMR, MS) Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Identify Isocoumarin BGC Identify Isocoumarin BGC Bioinformatic Analysis (antiSMASH)->Identify Isocoumarin BGC Activate Silent BGC (OSMAC, Epigenetics) Activate Silent BGC (OSMAC, Epigenetics) Identify Isocoumarin BGC->Activate Silent BGC (OSMAC, Epigenetics) Metabolite Profiling (LC-MS) Metabolite Profiling (LC-MS) Activate Silent BGC (OSMAC, Epigenetics)->Metabolite Profiling (LC-MS) Targeted Isolation Targeted Isolation Metabolite Profiling (LC-MS)->Targeted Isolation Targeted Isolation->Pure Isocoumarin Novel Isocoumarin Novel Isocoumarin Structure Elucidation (NMR, MS)->Novel Isocoumarin Bioactivity Confirmation Bioactivity Confirmation Novel Isocoumarin->Bioactivity Confirmation Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain Isocoumarin Scaffold Isocoumarin Scaffold Polyketide Chain->Isocoumarin Scaffold Cyclization Tailoring Enzymes (P450s, MTs) Tailoring Enzymes (P450s, MTs) Isocoumarin Scaffold->Tailoring Enzymes (P450s, MTs) Diverse Isocoumarins Diverse Isocoumarins PKS->Polyketide Chain Chain Elongation Tailoring Enzymes (P450s, MTs)->Diverse Isocoumarins Modification

Caption: A simplified schematic of the polyketide synthase (PKS) pathway leading to the formation of diverse isocoumarin derivatives.

Challenges and Future Perspectives

The discovery of novel fungal isocoumarins is not without its challenges. The high rate of rediscovery of known compounds, the difficulty in cultivating some fungal species, and the prevalence of silent biosynthetic gene clusters are significant hurdles. However, the continuous development of more sensitive analytical techniques, advanced bioinformatic tools, and innovative methods for activating silent BGCs promises a bright future for the field. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will undoubtedly provide a more holistic understanding of fungal secondary metabolism and pave the way for the discovery of the next generation of isocoumarin-based therapeutics.

References

  • Noor, F., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(22), 5188. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8049-8089. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8049-8089. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent Advances in Discovery, Biosynthesis and Therapeutic Potentialities of Isocoumarins Derived from Fungi: A Comprehensive Update. ChemRxiv. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: A comprehensive update. University of East Anglia. Available at: [Link]

  • Cai, Y., et al. (2021). Genome Mining Discovery of a C4-Alkylated Dihydroisocoumarin Pathway in Fungi. Organic Letters, 23(7), 2556-2560. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances. Available at: [Link]

  • Isocoumarin derivatives from the endophytic fungus, Pestalotiopsis sp. ResearchGate. Available at: [Link]

  • Tammam, M. A., et al. (2023). Recent Advances in Discovery, Biosynthesis and Therapeutic Potentialities of Isocoumarins Derived from Fungi: A Comprehensive Update. ResearchGate. Available at: [Link]

  • Krohn, K., et al. (1997). Dihydroisocoumarins from fungi: isolation, structure elucidation, circular dichroism and biological activity. Phytochemistry, 45(2), 313-320. Available at: [Link]

  • Liu, J., et al. (2023). New bioactive secondary metabolites from fungi: 2023. Journal of Asian Natural Products Research, 26(1), 1-26. Available at: [Link]

  • Lorenz, N., et al. (2022). Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents. Journal of Fungi, 8(11), 1159. Available at: [Link]

  • The Use of Bioassay-Guided Fractionation in the Isolation and Characterization of Novel Antifungal Drugs from Fungal Sources. CSB and SJU Digital Commons. Available at: [Link]

  • Tanaka, M., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Zeitschrift für Naturforschung C, 79(3-4), 89-92. Available at: [Link]

  • Appoh, A. P., et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2174. Available at: [Link]

  • Application of Bioassay-Guided Fractionation Coupled with a Molecular Approach for the Dereplication of Antimicrobial Metabolites. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2016). Bioassay-guided fractionation and identification of active substances from the fungus Aspergillus tubingensis against Vibrio anguillarum. Natural Product Research, 30(18), 2097-2100. Available at: [Link]

  • Liu, J., et al. (2024). New bioactive secondary metabolites from fungi: 2024. Journal of Asian Natural Products Research, 26(6), 503-526. Available at: [Link]

  • Quandt, C. A., et al. (2023). Mining for a new class of fungal natural products: the evolution, diversity, and distribution of isocyanide synthase biosynthetic gene clusters. Nucleic Acids Research, 51(13), 6543-6557. Available at: [Link]

  • Atanasoff-Kardjalieff, A. K., et al. (2023). Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium. ChemBioChem, 24(6), e202200342. Available at: [Link]

  • Liu, X., et al. (2024). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products. Frontiers in Marine Science, 11. Available at: [Link]

  • Miller, I. J., & Mitchell, D. A. (2022). Genome mining methods to discover bioactive natural products. Natural Product Reports, 39(1), 134-153. Available at: [Link]

  • Manzo, E., & Ciavatta, M. L. (2020). Genome Mining as New Challenge in Natural Products Discovery. Marine Drugs, 18(4), 202. Available at: [Link]

  • Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. ResearchGate. Available at: [Link]

  • Szcześniak, P., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 263. Available at: [Link]

  • Fayed, E. A., et al. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 19(11), 18838-18857. Available at: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Structure Elucidation. Clariant Analytical Sciences. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Reticulol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of Reticulol, a naturally occurring isocoumarin derivative. The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Investigating this compound's Cytotoxicity

This compound, a metabolite produced by various Streptomyces species, has garnered interest in the scientific community for its biological activities.[1] Notably, it has been identified as an inhibitor of cAMP phosphodiesterase and, more critically for oncology research, a DNA topoisomerase I (Topo I) inhibitor.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and ultimately, cell death, making it a prime target for anticancer therapies.[2][3][4][5][6]

Existing research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A427 human lung carcinoma and B16F10 mouse melanoma.[1] The primary mechanism of this cytotoxicity has been attributed to the induction of necrosis following the inactivation of Topoisomerase I.[1] This guide will provide detailed protocols to quantify the cytotoxic effects of this compound on these two key cell lines, offering a framework for further investigation into its potential as a therapeutic agent.

Foundational Knowledge: Understanding the Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves assays that measure different aspects of cell health, from metabolic activity to membrane integrity and the specific mode of cell death.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

  • LDH Assay: The lactate dehydrogenase (LDH) cytotoxicity assay is a method of quantifying cell death by measuring the release of LDH from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a powerful tool for differentiating between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Design and Protocols

Cell Lines and Culture Conditions

The choice of cell lines is critical for the relevance of the study. Based on published data on this compound's activity, this guide will focus on:

  • B16F10: A murine melanoma cell line.

  • A427: A human lung carcinoma cell line.

Cell LineRecommended Seeding Density (96-well plate)Culture Medium
B16F10 4,000 - 5,000 cells/wellDMEM or RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
A427 8,000 - 10,000 cells/wellRPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin

Note on Seeding Density: It is crucial to perform a cell titration experiment to determine the optimal seeding density for each cell line in your specific laboratory conditions. The goal is to ensure that the cells are in the logarithmic growth phase during the treatment period.[9]

This compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is imperative to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Based on existing literature, the following concentration ranges for this compound are recommended for initial experiments:

  • B16F10: 1 µM to 200 µM[1]

  • A427: 1 µM to 50 µM[1]

A dose-response curve with a wider range of concentrations should be performed to accurately determine the half-maximal inhibitory concentration (IC50).

Detailed Assay Protocols

This protocol is designed to quantify the effect of this compound on the metabolic activity of cancer cells.

Figure 1: Workflow of the MTT Cell Viability Assay.

Protocol Steps:

  • Cell Seeding: Seed the B16F10 or A427 cells in a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7][10]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]

This protocol measures the release of LDH into the culture medium as an indicator of cell membrane damage.

Figure 2: Workflow of the LDH Cytotoxicity Assay.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to include three sets of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Low Control (Spontaneous LDH Release): Untreated cells.

    • High Control (Maximum LDH Release): Untreated cells lysed with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. This step pellets any detached cells and debris.[13][14]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][15]

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[15]

This flow cytometry-based protocol enables the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow of the Annexin V/PI Apoptosis Assay.

Protocol Steps:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells by trypsinization. It is crucial to pool both populations to get a complete picture of cell death. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[16][17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16][17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[17][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

Data Analysis and Interpretation

MTT Assay

The percentage of cell viability is calculated as follows:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

LDH Assay

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/PI Assay

The data from the flow cytometer is typically displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)

IC50 Determination

The IC50 value, the concentration of this compound that inhibits 50% of cell viability or growth, is a key parameter for quantifying cytotoxicity. It is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[20][21][22][23] Software such as GraphPad Prism is commonly used for this analysis.[20][21][22][23]

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its effects on cancer cells, from a general decrease in viability to the specific mode of cell death. Given that this compound is known to induce necrosis through Topoisomerase I inhibition, the LDH and Annexin V/PI assays are particularly valuable for confirming this mechanism of action.[1] Further investigations could explore the detailed molecular pathways involved in this compound-induced necrosis and its potential for synergistic effects with other chemotherapeutic agents.

References

  • Antitumor Efficacy of this compound From Streptoverticillium Against the Lung Metastasis Model B16F10 Melanoma. Lung Metastasis Inhibition by Growth Inhibition of Melanoma. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved January 30, 2026, from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved January 30, 2026, from [Link]

  • Pommier, Y. (2017). Targeting Topoisomerase I in the Era of Precision Medicine. PMC. Retrieved January 30, 2026, from [Link]

  • Festjens, N., et al. (2006). Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. PMC. Retrieved January 30, 2026, from [Link]

  • Galluzzi, L., et al. (2018). Resolution Potential of Necrotic Cell Death Pathways. MDPI. Retrieved January 30, 2026, from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved January 30, 2026, from [Link]

  • Marchand, C., et al. (2012). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. PMC. Retrieved January 30, 2026, from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 30, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Retrieved January 30, 2026, from [Link]

  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved January 30, 2026, from [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: 96 Well Plate – Instructions/ Example Applications. Retrieved January 30, 2026, from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2021). Necroptosis Signaling Pathways and its Pharmacological Implications in Chronic Inflammatory and Infectious Diseases: A Mini Review. Retrieved from [Link]

  • MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • Arthritis Research & Therapy. (2019). Tumour necrosis factor signalling in health and disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Which non-linear Regression option shall I use to calculate IC50 using Graphpad prism? Retrieved January 30, 2026, from [Link]

  • Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. PubMed. Retrieved January 30, 2026, from [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 30, 2026, from [Link]

  • Boster Biological Technology. (n.d.). Necrotic Cell Death Signaling Pathway. Retrieved January 30, 2026, from [Link]

  • GraphPad. (n.d.). Equation: [Inhibitor] vs. response. Retrieved January 30, 2026, from [Link]

Sources

Probing cAMP Signaling: An Application & Protocol Guide for Measuring Phosphodiesterase Activity with Reticulol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Role of cAMP and the Significance of Phosphodiesterase Inhibition

Cyclic adenosine monophosphate (cAMP) is a fundamental second messenger molecule, integral to a vast array of physiological processes. Its signaling pathway is a critical conduit for hormones and neurotransmitters, influencing everything from metabolic regulation to neuronal activity.[1][2] The concentration of intracellular cAMP is meticulously controlled by the interplay between its synthesis by adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[1][3] This precise regulation ensures that cellular responses to external stimuli are both robust and transient.

The PDE superfamily is comprised of 11 distinct families, each with multiple isoforms that exhibit tissue-specific expression and unique regulatory properties. This diversity allows for the compartmentalization of cAMP signaling, creating localized signalosomes that fine-tune cellular responses. Consequently, PDEs have emerged as compelling therapeutic targets for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular disorders, and neurological conditions.[4] The development of specific PDE inhibitors allows for the targeted elevation of cAMP levels in particular cell types, offering a sophisticated approach to therapeutic intervention.

Reticulol, a natural isocoumarin derivative originally isolated from Streptomyces rubrigenosus, has been identified as an inhibitor of cAMP phosphodiesterase.[5] Its ability to modulate cAMP levels makes it a valuable tool for researchers studying cAMP-mediated signaling pathways and a potential lead compound in drug discovery programs. This guide provides a comprehensive overview of the principles and a detailed protocol for conducting a cAMP phosphodiesterase activity assay using this compound.

Visualizing the cAMP Signaling Pathway and the Point of Intervention

To appreciate the significance of PDE inhibition, it is essential to understand the cAMP signaling cascade. The following diagram illustrates the key components of this pathway and the critical role of phosphodiesterases.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. Synthesis G_Protein->AC 3. Activation ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation AMP 5'-AMP PDE->AMP 7. Degradation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response 6. Phosphorylation Events This compound This compound This compound->PDE Inhibition PDE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, PDE Enzyme, cAMP Substrate, This compound Dilutions, and 5'-Nucleotidase Incubation1 Incubate PDE Enzyme with varying concentrations of this compound Reagents->Incubation1 Reaction_Start Initiate reaction by adding cAMP substrate Incubation1->Reaction_Start Incubation2 Incubate at 30-37°C for a defined time Reaction_Start->Incubation2 Reaction_Stop Terminate PDE reaction (e.g., heat inactivation) Incubation2->Reaction_Stop Incubation3 Add 5'-Nucleotidase and incubate to convert 5'-AMP to Adenosine + Pi Reaction_Stop->Incubation3 Detection Quantify product formation (e.g., colorimetric, fluorescent, luminescent detection of Pi) Incubation3->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis

Caption: General workflow for the cAMP phosphodiesterase activity assay with this compound.

Detailed Protocol: Measurement of cAMP Phosphodiesterase Activity and Inhibition by this compound

This protocol is a generalized method and may require optimization depending on the source and purity of the phosphodiesterase enzyme.

Materials and Reagents
  • PDE Enzyme: Purified or partially purified cAMP phosphodiesterase. The specific isoform will influence the experimental outcome.

  • This compound: Stock solution in DMSO.

  • cAMP (Adenosine 3',5'-cyclic monophosphate): Substrate stock solution.

  • 5'-Nucleotidase (from Crotalus atrox snake venom): For the conversion of 5'-AMP.

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Reaction Stop Solution: e.g., 0.1 M HCl or by heating.

  • Detection Reagent: Dependent on the chosen detection method (e.g., Malachite Green for phosphate detection).

  • Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence as required.

  • 96-well microplates.

Procedure
  • Preparation of Reagents:

    • Prepare all buffers and solutions and store them appropriately.

    • Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations for the IC50 determination. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a specific amount of the PDE enzyme solution to each well.

    • Add the serially diluted this compound solutions or the vehicle control to the respective wells.

    • Include a "no enzyme" control (assay buffer only) and a "100% activity" control (enzyme with vehicle).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the PDE Reaction:

    • Start the reaction by adding the cAMP substrate solution to all wells.

    • The final concentration of cAMP should be at or below the Km of the enzyme for accurate inhibitor studies.

  • PDE Reaction Incubation:

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of the PDE Reaction:

    • Stop the reaction by adding the stop solution or by placing the plate in a heat block (e.g., 95°C for 5 minutes). Cool the plate to room temperature.

  • Conversion of 5'-AMP:

    • Add the 5'-Nucleotidase solution to all wells.

    • Incubate the plate at 37°C for 15-20 minutes to allow for the complete conversion of 5'-AMP to adenosine and inorganic phosphate.

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions.

    • Allow the color/signal to develop.

    • Measure the absorbance, fluorescence, or luminescence using a microplate reader at the appropriate wavelength.

Data Analysis
  • Calculate the percentage of inhibition for each this compound concentration:

    • % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_100%_activity - Signal_no_enzyme)]

  • Determine the IC50 value:

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Expected Outcomes and Interpretation

The results of the cAMP phosphodiesterase activity assay with this compound can be summarized in a table and a dose-response curve.

This compound Concentration (µM)PDE Activity (Absorbance/Fluorescence/Luminescence Units)% Inhibition
0 (Vehicle Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]
[Conc. 6][Value][Value]
No Enzyme Control[Value]-

IC50 Determination:

The calculated IC50 value for this compound will provide a quantitative measure of its potency as a cAMP phosphodiesterase inhibitor. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions such as enzyme and substrate concentrations.

Troubleshooting Common Issues

Problem Possible Cause Solution
High background signal Contamination of reagents; Non-enzymatic degradation of cAMP.Use fresh, high-purity reagents; Run appropriate controls to subtract background.
Low signal or no enzyme activity Inactive enzyme; Incorrect buffer conditions (pH, cofactors).Use a fresh batch of enzyme; Confirm the activity of the enzyme with a known inhibitor; Optimize buffer components.
High variability between replicates Pipetting errors; Inconsistent incubation times.Use calibrated pipettes; Ensure uniform mixing and consistent timing for all steps.
Incomplete dose-response curve The concentration range of this compound is too narrow or not centered around the IC50.Perform a wider range of serial dilutions of this compound.

Conclusion and Future Directions

This guide provides a robust framework for assessing the inhibitory activity of this compound on cAMP phosphodiesterase. By following the detailed protocol and understanding the underlying principles, researchers can obtain reliable and reproducible data to characterize the potency of this natural product. Further investigations could involve determining the selectivity of this compound against different PDE isoforms, elucidating its precise mechanism of inhibition (e.g., competitive, non-competitive), and evaluating its effects in cell-based assays to validate its potential as a modulator of cAMP signaling in a physiological context. Such studies will be instrumental in advancing our understanding of cAMP-mediated processes and could pave the way for the development of novel therapeutic agents.

References

  • Furutani, Y., et al. (1975). This compound, an inhibitor of cyclic adenosine 3', 5'-monophosphate phosphodiesterase. J. Antibiot., 28, 558.
  • CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Krishna, M. B., et al. (n.d.). Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination. PubMed Central. Retrieved from [Link]

  • Loomis, C. R. (n.d.). Cell type specific inhibition of cAMP phosphodiesterase activity during terminal differential in Dictyostelium discoideum. PubMed. Retrieved from [Link]

  • Loomis, C. R. (n.d.). Purification and properties of a cyclic-AMP phosphodiesterase that is active in only one cell type during the multicellular development of Dictyostelium discoideum. PubMed. Retrieved from [Link]

  • Ghaffari, S., et al. (n.d.). cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features. PubMed Central. Retrieved from [Link]

  • Gil, C., et al. (2014). cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases. PubMed. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? GraphPad. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Saponara, S., et al. (2008). Inhibition of human cAMP-phosphodiesterase as a mechanism of the spasmolytic effect of Matricaria recutita L. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Reticulol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticulol, a naturally occurring isocoumarin derivative, has emerged as a molecule of interest due to its documented cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available data to offer a detailed perspective for researchers in oncology and drug discovery. The primary molecular activities of this compound identified to date are the inhibition of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) and DNA topoisomerase I. This guide will delve into these mechanisms, their downstream cellular consequences, and present detailed experimental protocols to facilitate further investigation into this promising compound.

Introduction and Molecular Profile

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a polyketide metabolite isolated from several species of the genus Streptomyces. Its chemical structure is characterized by a dihydroisocoumarin core, which is shared by a variety of other natural products with diverse biological activities.

Molecular Profile of this compound
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
CAS Number 26246-41-3
Appearance Solid

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The most consistently reported mechanism of action for this compound is its ability to inhibit cAMP phosphodiesterase, with a reported half-maximal inhibitory concentration (IC₅₀) of 41 µM[1]. PDEs are a superfamily of enzymes responsible for the degradation of the second messenger molecules cAMP and cGMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.

The cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP levels activates a well-characterized signaling cascade pivotal in regulating numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Activation of Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

  • Phosphorylation of Downstream Targets: The active PKA catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues.

  • Activation of CREB: A key substrate of PKA is the cAMP Response Element-Binding protein (CREB). Upon phosphorylation at Serine 133, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting transcriptional coactivators and initiating gene expression.

The sustained activation of this pathway due to PDE inhibition by this compound is hypothesized to be a significant contributor to its observed biological effects.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Induces

Figure 1: Proposed cAMP/PKA/CREB signaling pathway activated by this compound.

Unresolved Questions: PDE Isoenzyme Selectivity

A critical and yet unanswered question is the selectivity of this compound for the various PDE isoenzyme families (PDE1-PDE11). Different tissues and cellular compartments express distinct PDE isoenzymes, and the physiological and pathological consequences of their inhibition are highly dependent on which isoenzyme is targeted. For instance, PDE4 inhibitors are known for their anti-inflammatory effects, while PDE5 inhibitors are utilized for vasodilation. The lack of data on this compound's isoenzyme profile is a significant knowledge gap that hinders a more precise prediction of its therapeutic potential and potential side effects.

Secondary Mechanism of Action: DNA Topoisomerase I Inhibition

In addition to its effects on cAMP signaling, this compound has been reported to inhibit DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells[1]. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relieving torsional stress in DNA through the creation of transient single-strand breaks.

Inhibition of topoisomerase I by small molecules typically occurs through the stabilization of the covalent DNA-enzyme intermediate, known as the cleavable complex. This leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death. This mechanism is the basis for the anticancer activity of established chemotherapeutic agents like camptothecin and its derivatives. The contribution of topoisomerase I inhibition to the overall cytotoxic profile of this compound warrants further in-depth investigation.

cluster_0 Normal Topo I Cycle Reticulol_Topo This compound Cleavable_Complex Cleavable Complex (Topo I-DNA) Reticulol_Topo->Cleavable_Complex Stabilizes TopoI Topoisomerase I Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Cleavable_Complex Binding & Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork Collision DSB Double-Strand Breaks Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of Topoisomerase I inhibition leading to apoptosis.

Cellular Effects and Biological Activities

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against murine melanoma (B16F10) and human lung carcinoma (A427) cell lines at concentrations of 200 µM and 25 µM, respectively[1]. However, comprehensive data on its IC₅₀ values across a broader panel of human cancer cell lines is currently lacking. Such data is essential for understanding its spectrum of activity and identifying potential cancer types that may be particularly susceptible to this compound treatment.

Antimicrobial Activity

The antimicrobial properties of this compound remain an area of conflicting reports. One study indicated antifungal activity against Trichophyton mentagrophytes with a minimum inhibitory concentration (MIC) of 1.8 µM[1]. Conversely, other research on a range of isocoumarin derivatives, including this compound, reported no significant antibacterial or antifungal activity against other tested microbial strains. This discrepancy may be due to species-specific susceptibility or differences in experimental methodologies.

Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of this compound, the following section provides detailed, step-by-step methodologies for key experiments.

PDE Isoenzyme Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of human recombinant PDE isoenzymes.

Methodology: Commercially available PDE isoenzyme assay kits (e.g., from BPS Bioscience or Promega) can be utilized. The general principle involves the incubation of a specific PDE isoenzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound. The amount of remaining substrate or the product formed is then quantified.

Step-by-Step Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Reconstitute the recombinant human PDE isoenzymes (PDE1-11) and the fluorescently labeled substrate according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted PDE isoenzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.

    • Incubate for the time specified by the manufacturer (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding the provided stop solution.

    • Read the fluorescence polarization or intensity on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for each PDE isoenzyme using non-linear regression analysis.

Western Blot Analysis of PKA Substrate and CREB Phosphorylation

Objective: To determine if this compound treatment leads to the phosphorylation of PKA substrates and CREB in a cellular context.

Methodology: Western blotting is used to detect the levels of phosphorylated proteins in cell lysates after treatment with this compound.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., A427 or B16F10) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr). Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, an adenylyl cyclase activator).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-PKA Substrate (RRXS/T)

      • Phospho-CREB (Ser133)

      • Total CREB

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and/or loading control.

Topoisomerase I Relaxation Assay

Objective: To confirm the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Methodology: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Topoisomerase I reaction buffer (10X)

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Varying concentrations of this compound (or vehicle control)

      • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add human topoisomerase I enzyme to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed, circular DNA.

    • Inhibition of topoisomerase I will be observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.

Future Directions and Conclusion

This compound presents a compelling profile as a dual inhibitor of phosphodiesterase and topoisomerase I. However, to advance its development as a potential therapeutic agent, several key areas require further investigation:

  • PDE Isoenzyme Profiling: A comprehensive analysis of this compound's activity against all PDE isoenzyme families is paramount.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective inhibitors.

  • In Vivo Efficacy: Studies in animal models of cancer are necessary to evaluate the antitumor efficacy and pharmacokinetic properties of this compound.

  • Target Engagement in Cells: Cellular thermal shift assays (CETSA) could be employed to confirm the direct binding of this compound to PDE and topoisomerase I in a cellular environment.

References

Sources

Application Note: Development of a Cell-Based TR-FRET Assay for Reticulol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Reticulol is a bioactive isocoumarin derivative originally isolated from Streptomyces species.[1] While historically noted for its antifungal properties, its pharmacological significance lies in its dual inhibition of cyclic nucleotide phosphodiesterases (PDEs) and DNA Topoisomerase I .

For drug development and screening purposes, measuring PDE inhibition offers a more robust, quantitative, and specific readout than Topoisomerase I assays, which often suffer from confounding cytotoxicity signals. This guide details the development of a high-throughput, cell-based assay to quantify this compound’s ability to stabilize intracellular cAMP levels via PDE inhibition.

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) technology. This "mix-and-read" format minimizes wash steps, preserving the integrity of adherent cell monolayers and ensuring high Z-factor scores suitable for screening campaigns.

Mechanistic Basis

To design a valid assay, one must understand the signal transduction pathway this compound modulates.

  • Basal State: Cells maintain low intracellular cAMP levels due to constitutive PDE activity.

  • Stimulation: An adenylate cyclase activator (e.g., Forskolin) is added to drive cAMP production.

  • Inhibition: In the presence of this compound, the hydrolysis of cAMP to AMP is blocked.

  • Readout: The accumulation of cAMP is measured. Higher cAMP levels correlate directly with this compound activity.

Signaling Pathway Visualization

G AC Adenylate Cyclase cAMP cAMP (Accumulation) AC->cAMP Synthesis ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolysis PDE Phosphodiesterase (PDE) PDE->AMP Catalyzes Forskolin Forskolin (Stimulator) Forskolin->AC Activates This compound This compound (Inhibitor) This compound->PDE BLOCKS

Figure 1: Mechanism of Action. This compound prevents the PDE-mediated hydrolysis of cAMP, leading to signal accumulation upon Forskolin stimulation.

Assay Design & Reagents

Detection Principle: Competitive HTRF

We employ a competitive immunoassay between native cAMP produced by the cell and exogenous d2-labeled cAMP.

  • Tracer: cAMP-d2 (Acceptor).

  • Antibody: Anti-cAMP-Cryptate (Donor).

  • Logic: High cellular cAMP

    
     Low FRET signal (Inversely proportional).
    
Reagent List
ComponentSpecificationPurpose
Cell Line HEK293 or CHO-K1Robust cAMP response; easy handling.
Test Compound This compound (Solid)Target analyte.[1] Soluble in DMSO.
Stimulator Forskolin (10 mM stock)Activates Adenylate Cyclase to raise baseline cAMP.
Reference Inhibitor Rolipram or IBMXPositive control for assay validation.
Detection Kit HTRF cAMP dynamic 2 kitCisbio/Revvity or equivalent TR-FRET pairs.
Lysis Buffer Supplied in kit + IBMXLyses cells and prevents cAMP degradation during read.
Plate 384-well, Low Volume, WhiteOptimized for fluorescence reading.

Experimental Protocol

Phase 1: Compound Preparation

This compound has an IC50 of approximately 41 µM against cAMP PDE [1].[1] Therefore, the dose-response curve must cover a high concentration range.

  • Stock Solution: Dissolve this compound in 100% DMSO to 20 mM. Vortex until clear.

  • Intermediate Dilution: Dilute stock in stimulation buffer to 4x the final desired concentration.

    • Note: Ensure final DMSO concentration on cells is <0.5% to avoid solvent toxicity.

  • Serial Dilution: Prepare a 1:3 serial dilution series (e.g., 200 µM down to 0.01 µM final assay concentration).

Phase 2: Assay Workflow

Workflow Step1 1. Cell Seeding (2,000 cells/well) 5 µL volume Step2 2. Treatment Add 5 µL this compound (Incubate 15 min) Step1->Step2 Step3 3. Stimulation Add 5 µL Forskolin (Incubate 30 min) Step2->Step3 Step4 4. Lysis & Detection Add cAMP-d2 & Ab-Cryptate (Incubate 1 hr) Step3->Step4 Step5 5. Read TR-FRET Signal (665nm / 620nm) Step4->Step5

Figure 2: Step-by-step liquid handling workflow for a 384-well low-volume plate.

Detailed Steps:

  • Cell Seeding: Harvest adherent HEK293 cells using Accutase (avoid Trypsin to preserve receptors). Resuspend in stimulation buffer at 400,000 cells/mL. Dispense 5 µL/well (2,000 cells) into the 384-well plate.

  • Compound Addition: Add 5 µL of this compound dilution series. Centrifuge briefly (1000 rpm, 1 min). Incubate for 15 minutes at Room Temperature (RT).

    • Why? Pre-incubation allows this compound to bind PDE enzymes before the cAMP flood begins.

  • Stimulation: Add 5 µL of Forskolin (EC80 concentration, typically ~1-10 µM). Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 working solution.

    • Add 5 µL Anti-cAMP-Cryptate working solution.

  • Equilibration: Seal plate and incubate for 1 hour at RT in the dark.

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (Acceptor signal).

Data Analysis & Validation

Calculating the HTRF Ratio

Raw data must be ratiometric to correct for well-to-well quenching or volume errors.



Data Transformation

Because this is a competitive assay, the signal decreases as cAMP increases.

  • Standard Curve: Plot Ratio vs. [cAMP Standard] (log scale). Use a 4-parameter logistic (4PL) fit to interpolate "Unknown" sample cAMP concentrations (nM).

  • Dose-Response: Plot Interpolated cAMP (nM) vs. Log[this compound].

    • Expectation: Sigmoidal curve increasing with this compound concentration.

Acceptance Criteria (Self-Validation)

To ensure the assay is trustworthy (Trustworthiness pillar), calculate the Z-factor using Positive (Forskolin + IBMX) and Negative (Forskolin + DMSO) controls.



  • Z' > 0.5: Excellent assay.

  • 0.0 < Z' < 0.5: Marginal; optimization required.

  • Reference Check: Rolipram should yield an IC50 in the nanomolar range. This compound should yield an IC50 in the mid-micromolar range (20–50 µM) [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Low cell number or poor stimulation.Titrate Forskolin to find exact EC80. Increase cell density to 4,000/well.
High Variation (CV%) Pipetting error or edge effects.Use automated dispensing. Centrifuge plate after every addition step.
Right-Shifted IC50 Insufficient incubation time.Extend this compound pre-incubation to 30 mins to ensure enzyme saturation.
Compound Precipitation This compound insolubility.Check this compound stock. Do not exceed 1% DMSO final. Inspect wells visually.

References

  • Furutani, Y., Shimada, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1977). this compound, an inhibitor of cyclic adenosine 3', 5'-monophosphate phosphodiesterase. The Journal of Antibiotics.

  • Lim, D. S., et al. (2003). Topoisomerase I inactivation by this compound and its in vivo cytotoxicity against B16F10 melanoma.[1] Chemotherapy.[1]

  • Cisbio Bioassays. HTRF® cAMP HiRange Kit Protocol. (General Protocol Reference)

Sources

analytical methods for Reticulol quantification in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-RET-2025

Executive Summary

Reticulol (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is a bioactive polyketide isolated from Streptomyces species (S. mobaraensis, S. rubrireticuli). Historically identified as a cyclic nucleotide phosphodiesterase (PDE) inhibitor, recent studies have highlighted its potential as a topoisomerase I inhibitor and antitumor agent against melanoma.

Despite its therapeutic potential, quantifying this compound presents challenges due to its phenolic nature and matrix interference in complex biological samples. This guide provides two distinct, self-validating protocols:

  • HPLC-UV: For high-concentration samples (e.g., fermentation broth, purity checks).

  • LC-MS/MS: For trace-level quantification in biological fluids (e.g., plasma, tissue homogenates).

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development. This compound possesses specific functional groups that dictate extraction and detection strategies.

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C₁₁H₁₀O₅MW = 222.19 g/mol .[1][2]
Key Functional Groups Phenolic -OH (C6, C8); Lactone core.Acidic character. Extraction requires pH < 3.0 to suppress ionization.
Chromophore Isocoumarin conjugated system.[3][4]Strong UV absorption at 245 nm and 305 nm .
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.
Ionization Phenolic protons.ESI Negative Mode is preferred for sensitivity, though Positive mode (M+H) is possible.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate extraction and detection workflow based on sample type.

Reticulol_Workflow Sample Biological Sample Matrix_Type Matrix Assessment Sample->Matrix_Type Broth Fermentation Broth (High Conc. > 10 µg/mL) Matrix_Type->Broth High Titer Plasma Plasma/Tissue (Trace Conc. < 1 µg/mL) Matrix_Type->Plasma Complex Matrix LLE_Acid Acidified LLE (EtOAc, pH 2.0) Broth->LLE_Acid Clarification Plasma->LLE_Acid High Sensitivity PPT Protein Precipitation (Acetonitrile + 0.1% FA) Plasma->PPT High Throughput HPLC HPLC-UV (254/305 nm) QC & Production LLE_Acid->HPLC LCMS LC-MS/MS (ESI-) PK & Bioanalysis LLE_Acid->LCMS PPT->LCMS

Figure 1: Decision tree for this compound quantification illustrating the divergence between high-concentration fermentation analysis and trace-level bioanalysis.

Protocol A: HPLC-UV for Fermentation & QC

Purpose: Routine monitoring of this compound titer in Streptomyces broth or purity assessment of isolated standards.

Reagents & Equipment[3]
  • System: HPLC with Photodiode Array (PDA) or UV detector.[5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Trifluoroacetic Acid (TFA). Note: TFA sharpens peaks for acidic molecules.

Sample Preparation (Broth)
  • Harvest: Collect 1 mL of fermentation broth.

  • Clarify: Centrifuge at 10,000 x g for 5 minutes to pellet mycelia.

  • Acidification: Transfer 500 µL supernatant to a new tube. Add 10 µL 6N HCl (Target pH ~2.0).

  • Extraction: Add 500 µL Ethyl Acetate (EtOAc). Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 2 minutes.

  • Concentration: Transfer the upper organic layer to a glass vial. Evaporate to dryness under nitrogen (or vacuum concentrator).

  • Reconstitution: Dissolve residue in 500 µL Methanol:Water (50:50). Filter through 0.22 µm PTFE filter.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Vol: 10 µL

  • Detection: 254 nm (primary), 305 nm (secondary confirmation).

  • Gradient:

    • 0-2 min: 10% B (ACN)

    • 2-15 min: 10% -> 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (Re-equilibration)

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Tissue)

Purpose: Pharmacokinetic (PK) profiling and tissue distribution studies requiring high sensitivity (LLOQ < 5 ng/mL).

Mass Spectrometry Strategy

This compound contains phenolic hydroxyls. While positive mode (M+H) is possible due to the methoxy group, Negative Mode (ESI-) often yields lower background noise in plasma matrices and higher sensitivity for phenolic compounds.

  • Precursor Ion: m/z 221.1 [M-H]⁻

  • Product Ions (Theoretical):

    • m/z 177.1 (Loss of CO₂ from lactone ring - Quantifier)

    • m/z 206.1 (Loss of Methyl - Qualifier)

Sample Preparation (Plasma)

Method: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids that cause matrix effects.

  • Aliquot: Place 50 µL plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of IS (e.g., Warfarin or a structural analog like 6-methoxy-isocoumarin) at 100 ng/mL.

  • Acidify: Add 10 µL of 1% Formic Acid in water.

  • Extract: Add 200 µL Ethyl Acetate.

  • Agitate: Shake/Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Move 150 µL of the supernatant (organic layer) to a 96-well plate or glass insert.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Add 100 µL Mobile Phase (90% Water / 10% ACN).

LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent UHPLC column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

  • MRM Transitions (ESI Negative):

    • This compound: 221.1 -> 177.1 (CE: -25 eV)

    • IS (e.g., Warfarin): 307.1 -> 161.0

Method Validation & Integrity Checks

To ensure Trustworthiness and Scientific Integrity , the following validation steps (based on FDA Bioanalytical Method Validation Guidelines) are mandatory.

Linearity & Range
  • Standard Curve: Prepare 8 non-zero standards.

    • Range: 1 ng/mL to 1000 ng/mL.

    • Acceptance: Correlation coefficient (r²) > 0.99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).

Matrix Effect Assessment

This compound is susceptible to ion suppression from plasma phospholipids.

  • Experiment: Compare the peak area of this compound spiked into extracted blank plasma (A) vs. This compound in pure solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Requirement: MF should be between 0.85 and 1.15. If MF < 0.8, switch from LLE to Solid Phase Extraction (SPE) using a polymeric mixed-mode anion exchange (MAX) cartridge to remove phospholipids.

Stability
  • Bench-top: 4 hours at room temperature (Phenols can oxidize; keep samples cooled/protected from light).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or ionization issues.Ensure Mobile Phase pH is acidic (pH ~2.5-3.0) using Formic Acid or TFA.
Low Recovery Inefficient extraction.Verify pH of sample is < 3.0 before adding Ethyl Acetate. Phenols must be protonated to extract into organic phase.
Carryover Stickiness to injector.Use a needle wash of 50:50 Methanol:Isopropanol.

References

  • Mitscher, L. A., Andres, W. W., & McCrae, W. (1964).[4] this compound, a new metabolic isocoumarin.[4] Experientia, 20(5), 258-259.[4] Link

  • Furutani, Y., et al. (1975).[4] this compound, an inhibitor of cyclic adenosine 3', 5'-monophosphate phosphodiesterase.[4][6] The Journal of Antibiotics, 28(7), 558-560.[4] Link

  • Lim, D. S., et al. (2003).[4] Antitumor efficacy of this compound from Streptoverticillium against the lung metastasis model B16F10 melanoma.[4][7] Chemotherapy, 49(3), 146-153.[4] Link

  • PubChem. (n.d.).[2] this compound (CID 5359036).[1] National Center for Biotechnology Information. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Reticulol formulation for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Title: Formulation Strategies and In Vivo Administration Protocols for the Preclinical Evaluation of Reticulol

Audience: Researchers, scientists, and drug development professionals in pharmacology, oncology, and infectious disease.

Abstract: this compound, an isocoumarin derivative from Streptomyces species, demonstrates significant biological activities, including anticancer and antifungal properties, primarily through the inhibition of cAMP phosphodiesterase and DNA topoisomerase I[1]. However, its progression into preclinical in vivo models is severely hampered by its poor aqueous solubility[1]. This application note provides a comprehensive, experience-driven guide for developing effective formulations of this compound for both intravenous and oral administration in rodent models. We detail two robust protocols: a co-solvent/surfactant system for parenteral delivery and a lipid-based micellar formulation for oral gavage. The causality behind excipient selection, step-by-step preparation, quality control assays, and in vivo administration guidelines are explained to ensure reproducible and reliable preclinical outcomes.

Introduction: The Challenge of this compound Delivery

This compound is a promising natural product with a molecular weight of 222.2 g/mol [2][3]. Its mechanism of action involves the inhibition of critical cellular enzymes, making it a compound of interest for therapeutic development[1]. A major obstacle to evaluating its efficacy and safety in animal models is its hydrophobic nature. As reported, this compound is only slightly soluble in solvents like acetonitrile, indicating very poor water solubility[1]. This property can lead to low and erratic oral bioavailability and makes direct aqueous formulation for intravenous injection impossible[4][5].

To overcome this challenge, solubility-enhancing formulations are necessary to achieve adequate systemic exposure in animal studies[6][7]. The choice of formulation strategy is critical and depends on the intended route of administration and the specific goals of the preclinical study (e.g., pharmacokinetic profiling vs. long-term efficacy)[8]. This guide presents validated starting points for formulation development, grounded in established principles for poorly soluble drugs[9][10].

Pre-Formulation Considerations & Vehicle Selection

Before embarking on formulation, understanding the physicochemical properties of the test agent is paramount[11]. For this compound, the key challenge is its lipophilicity (calculated XLogP3 of 2.1)[2]. This necessitates the use of excipients that can either solubilize the compound or maintain it as a stable, fine dispersion.

Causality of Vehicle Selection: The selection of excipients is a balance between solubilization capacity and physiological tolerance[12][13]. Excipients are not inert and can have their own biological effects or alter drug transporter activity, influencing experimental outcomes[6]. Therefore, vehicles should be well-characterized and chosen judiciously[14].

  • For Intravenous (IV) Administration: The goal is a clear, sterile solution that is miscible with blood and does not cause precipitation, hemolysis, or phlebitis upon injection. A co-solvent system is often the first approach. However, to maintain solubility upon dilution in the bloodstream, a non-ionic surfactant is crucial to form micelles that encapsulate the drug.

  • For Oral (PO) Administration: The formulation must overcome both poor solubility in the gastrointestinal fluids and potential enzymatic degradation. Lipid-based formulations, such as those using surfactants like Kolliphor® HS 15 (formerly Solutol HS 15), can form micelles that enhance solubility and permeability, thereby improving oral bioavailability[15][16][17][18].

Table 1: Properties of Selected Excipients for this compound Formulation

ExcipientTypePrimary UseKey Considerations
DMSO (Dimethyl Sulfoxide) Co-solventInitial solubilization of APIUse at minimum required concentration (<5% in final IV dose) due to potential toxicity.
PEG 400 (Polyethylene Glycol 400) Co-solventVehicle for IV and PO formulationsGenerally recognized as safe (GRAS); low toxicity profile.
Kolliphor® EL (Cremophor® EL) Non-ionic SurfactantSolubilizer for IV formulationsPolyethoxylated castor oil[19]. Effective solubilizer but associated with hypersensitivity reactions[19][20]. Use purified grade (Kolliphor® ELP) for parenteral routes[21].
Kolliphor® HS 15 (Solutol® HS 15) Non-ionic SurfactantSolubilizer for PO and IV formulationsPolyoxyl 15 hydroxystearate[16]. Excellent solubilizing capacity with a better safety profile than Kolliphor® EL[7]. Forms stable micelles[15][17].
Saline (0.9% NaCl) Aqueous VehicleDiluent for final formulationMust be sterile for injections. Ensures isotonicity.

Detailed Experimental Protocols

These protocols provide a starting point. The final concentrations may need to be optimized based on the required dose of this compound and the maximum tolerated volume for the chosen animal species and administration route[12][13].

Protocol 1: Preparation of a this compound Formulation for Intravenous (IV) Injection

This protocol uses a co-solvent/surfactant system designed for safety and stability upon injection. It aims for a final concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Kolliphor® ELP (purified, for parenteral use)[21]

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile Saline for Injection (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filter (0.22 µm PVDF)

Step-by-Step Methodology:

  • Initial Solubilization (The "Why"): Weigh 2 mg of this compound and place it into a sterile 1.5 mL microcentrifuge tube. Add 100 µL of DMSO. Vortex vigorously for 1-2 minutes. DMSO is used as a strong organic solvent to ensure the complete initial dissolution of the crystalline drug.

  • Surfactant Addition (The "Why"): To the DMSO/Reticulol solution, add 100 µL of Kolliphor® ELP. Vortex until the solution is a clear, homogenous mixture. Kolliphor® ELP is a powerful surfactant that will form micelles to prevent the drug from precipitating when the aqueous component is added[22].

  • Co-solvent Addition (The "Why"): Add 300 µL of PEG 400 to the mixture. Vortex thoroughly. PEG 400 serves as a water-miscible co-solvent that improves overall solubility and reduces the final concentration of DMSO, enhancing the safety of the formulation[12].

  • Aqueous Dilution (The "Why"): Slowly add 500 µL of sterile saline to the organic mixture while vortexing. Add the saline dropwise to prevent localized concentration changes that could cause precipitation. This brings the formulation to a final volume of 1 mL and an isotonic state suitable for injection.

  • Final Formulation Composition: The final vehicle composition is 10% DMSO, 10% Kolliphor® ELP, 30% PEG 400, and 50% Saline (v/v/v/v). The final this compound concentration is 2 mg/mL.

  • Sterilization & Quality Control: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial. Visually inspect the final solution against a black and white background. It must be clear and free of any visible particulates.

Protocol 2: Preparation of a this compound Formulation for Oral (PO) Gavage

This protocol utilizes a micellar system based on Kolliphor® HS 15, which has an excellent record for improving the oral bioavailability of poorly soluble compounds[15][16][17]. This protocol aims for a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Deionized Water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar

  • Water bath or heating block set to 40°C

Step-by-Step Methodology:

  • Vehicle Preparation (The "Why"): In a 50 mL conical tube, prepare a 20% (w/v) solution of Kolliphor® HS 15 in deionized water. For example, add 4 g of Kolliphor® HS 15 to a tube and add water to a final volume of 20 mL. Kolliphor® HS 15 is viscous at room temperature; warming it slightly to ~40°C will reduce viscosity and aid in dissolution. Mix with a magnetic stirrer until a clear, homogenous solution is formed. This concentration is well above the critical micelle concentration (CMC), ensuring the formation of micelles that will encapsulate this compound[16].

  • Drug Incorporation (The "Why"): Weigh 50 mg of this compound and add it directly to 10 mL of the pre-warmed 20% Kolliphor® HS 15 solution.

  • Solubilization (The "Why"): Cap the tube and place it on a magnetic stirrer in a 40°C water bath. Stir for 1-2 hours or until the this compound is completely dissolved. The combination of gentle heat and micellar action is highly effective for solubilizing hydrophobic compounds[18].

  • Final Formulation & Quality Control: The final formulation is a 5 mg/mL solution of this compound in 20% aqueous Kolliphor® HS 15. Before administration, allow the solution to cool to room temperature. Visually inspect the solution to ensure it is clear and free of precipitation. A slight opalescence is acceptable for micellar solutions.

In Vivo Study Design & Workflow

A well-designed in vivo study is critical for obtaining meaningful data.

Workflow Diagram: Below is a logical workflow for a typical pharmacokinetic (PK) study using a this compound formulation.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sampling & Analysis prep_form Prepare this compound Formulation (Protocol 1 or 2) qc Perform Quality Control (Visual Inspection, pH) prep_form->qc dose_calc Calculate Dosing Volume Based on Animal Weight qc->dose_calc administer Administer Formulation (IV or PO) dose_calc->administer acclimate Acclimatize Animals weigh Record Pre-dose Body Weight acclimate->weigh weigh->administer pk_sample Collect Blood Samples (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) administer->pk_sample process_sample Process Blood to Plasma pk_sample->process_sample bioanalysis Quantify this compound (LC-MS/MS) process_sample->bioanalysis data_analysis Pharmacokinetic Modeling (Cmax, AUC, T1/2) bioanalysis->data_analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Key Considerations:

  • Dose Determination: The initial dose can be estimated from in vitro efficacy data (e.g., IC50 values)[23][24]. For this compound, which has shown cytotoxic activity at concentrations around 25-200 µM, initial in vivo doses might start in the range of 5-20 mg/kg[1].

  • Animal Model: Use standard rodent models (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats) for initial PK and efficacy studies.

  • Administration Volume: For mice, typical IV (tail vein) injection volumes are 5-10 mL/kg, and oral gavage volumes are 10 mL/kg. For rats, IV volumes are ~5 mL/kg and oral volumes are 5-10 mL/kg[13]. Do not exceed these limits to avoid adverse events.

  • Control Group: Always include a "vehicle only" control group to ensure that any observed effects are due to this compound and not the formulation excipients.

Potential Mechanism of Action Pathway

Based on its known targets, this compound's anticancer activity may involve the following pathway. Understanding this helps in designing pharmacodynamic endpoints for efficacy studies.

G cluster_targets Direct Molecular Targets cluster_effects Downstream Cellular Effects This compound This compound Top1 Topoisomerase I This compound->Top1 Inhibits PDE cAMP Phosphodiesterase This compound->PDE Inhibits DNA_Damage DNA Strand Breaks (Replication Stress) Top1->DNA_Damage Leads to cAMP_inc ↑ Intracellular cAMP PDE->cAMP_inc Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis PKA PKA Activation cAMP_inc->PKA PKA->Apoptosis Contributes to

Caption: Hypothesized mechanism of this compound-induced apoptosis.

References

  • Vertex AI Search, citing WuXi AppTec DMPK. (2024).
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Vertex AI Search, citing WuXi AppTec DMPK. (2024).
  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • BASF. (2019).
  • Lin, C. (n.d.).
  • Patel, G. (2010). Solutol HS15 as a Novel Excipient.
  • ResearchGate. Case study: cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies | Request PDF.
  • Cayman Chemical. This compound (6,8-dihydroxy-7-methoxy-3-methyl Isocoumarin, NSC 294978, CAS Number: 26246-41-3).
  • Sigfridsson, C. G. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Wikipedia. Kolliphor EL.
  • Vertex AI Search, citing multiple sources. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Zhang, M., et al. (2019). Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system. Journal of Pharmacy and Pharmacology.
  • Shete, A., et al. (2015).
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.
  • U.S. Food and Drug Administration. (2010). M3(R2)
  • National Center for Biotechnology Information. This compound | C11H10O5 | CID 5359036. PubChem.
  • Abrahamsson, B., et al. (2025). Case study: cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies. Journal of Pharmacy and Pharmacology.
  • Pharma Excipients. Kolliphor® ELP.
  • Global Substance Registr
  • AWS. Physicochemical Properties and Drug Action.
  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics.
  • Surov, A. O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.
  • Wang, Y., et al. (2024). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules.
  • Partridge, E. A., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research.
  • PubMed. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues.
  • Bacq, A., et al. (2024).
  • Andrikopoulos, N. K., et al. (2003).
  • Proshin, A. N., et al. (2023).
  • Wood, P. L., et al. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. European Journal of Pharmacology.
  • Jug, M., et al. (2023). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli)
  • Goodin, S., et al. (2004). Epothilones: mechanism of action and biologic activity. Journal of Clinical Oncology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reticulol Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Reticulol. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture experiments. Due to its hydrophobic nature, achieving and maintaining this compound solubility can be a significant challenge. This guide provides in-depth, experience-driven answers to common questions, robust troubleshooting protocols, and the scientific reasoning behind our recommendations to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural isocoumarin compound. While its mechanisms are multifaceted and can be cell-type dependent, it is often studied for its potential biological activities. The precise mechanisms of action for many such compounds are complex and an active area of research. For experimental design, it's crucial to refer to specific literature related to your research area.

Q2: What are the solubility characteristics of this compound?

This compound is a hydrophobic compound, meaning it has very poor solubility in aqueous solutions like water or cell culture media alone.[1] It requires an organic solvent to create a concentrated stock solution, which can then be diluted to a working concentration in your aqueous experimental medium.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[2][3] Ethanol can also be used, but DMSO generally offers higher solubility for highly hydrophobic molecules.[3][4]

Solvent Solubility Performance & Considerations
Dimethyl Sulfoxide (DMSO) Excellent. The recommended primary solvent for creating high-concentration stock solutions.
Ethanol (EtOH) Good. A viable alternative, though solubility may be lower than in DMSO.[4]
Water / PBS / Culture Media Poor / Insoluble. Direct dissolution is not feasible and will lead to precipitation.[1]
Q4: How should I properly store this compound powder and its stock solution?
  • Powder: Store the lyophilized this compound powder desiccated at -20°C. Protect it from light.

  • Stock Solution: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.[5] This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture, potentially causing precipitation.

Troubleshooting Guide: Common Solubility Issues

Q5: My this compound powder is not dissolving in DMSO. What should I do?

If you encounter difficulty dissolving the powder, even in pure DMSO, follow these steps:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Gentle Warming: Briefly warm the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing dissolution.[6][7]

  • Sonication: If clumps persist, use a bath sonicator for short bursts (1-2 minutes). The high-frequency sound waves create cavitation bubbles that help break apart solute aggregates.[2]

Q6: I saw immediate precipitation when I added my DMSO stock to the cell culture medium. How do I fix this?

This is the most common issue and occurs when the hydrophobic compound rapidly exits the solvent and aggregates in the aqueous medium—a phenomenon known as "hydrophobic effects".[6][7] The key is to dilute the compound gradually and control the conditions.

The core problem: When a high-concentration DMSO stock is added directly to a large volume of aqueous media, the DMSO disperses rapidly. The local concentration of the organic solvent drops too quickly for the this compound to remain dissolved, causing it to crash out of solution.

The Solution: A multi-step dilution process is essential. Never add your concentrated stock directly to your final culture volume.

cluster_0 Preparation Workflow stock High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) intermediate Intermediate Dilution in Pre-warmed Medium (e.g., 10X final conc.) stock->intermediate Step 1: Add stock to a SMALL volume of medium final Final Working Concentration in Cell Culture Vessel (e.g., 1X) intermediate->final Step 2: Add intermediate dilution to final culture volume

Caption: Recommended workflow for diluting hydrophobic compounds.

See Protocol 2 below for a detailed, step-by-step methodology.

Q7: I suspect the final DMSO concentration is harming my cells. How can I mitigate solvent cytotoxicity?

Solvent toxicity is a critical concern as high concentrations of DMSO can permeabilize cell membranes and induce cellular stress or death.[2][8]

  • Determine Your Cell Line's Tolerance: The sensitivity to DMSO is highly cell-type dependent.[9] Some robust cell lines tolerate up to 1%, while sensitive primary cells may show stress at concentrations as low as 0.1% or even 0.05%.[2][9][10] It is imperative to run a vehicle control experiment.

  • Vehicle Control is Mandatory: Always include a control group of cells treated with the same final concentration of DMSO (without this compound) that your experimental groups receive. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Minimize Final DMSO Concentration: A widely accepted "safe" final concentration for most cell lines is ≤0.5% v/v .[2] Aim for ≤0.1% if working with sensitive or primary cells.[9] This requires preparing a sufficiently concentrated primary stock solution.

start Solubility Issue Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock check_dilution Did precipitation occur during dilution into media? check_stock->check_dilution Yes sol_stock Action: Re-dissolve stock. Use gentle heat/sonication. check_stock->sol_stock No check_toxicity Are vehicle control cells showing signs of stress? check_dilution->check_toxicity No sol_dilution Action: Use intermediate dilution step (Protocol 2). Add dropwise to warm media. check_dilution->sol_dilution Yes sol_toxicity Action: Lower final DMSO %. Prepare a more concentrated stock. check_toxicity->sol_toxicity Yes success Problem Resolved check_toxicity->success No sol_stock->success sol_dilution->success sol_toxicity->success

Caption: Troubleshooting logic for this compound solubility and toxicity.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol creates a 200X stock for a final experimental concentration of 100 µM, resulting in a final DMSO concentration of 0.5%. Adjust as needed for your desired final concentration.

Materials:

  • This compound powder (MW: 222.19 g/mol )[11]

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To make 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L * 0.001 L * 222.19 g/mol * 1000 = 4.44 mg

  • Weighing: Accurately weigh 4.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of pure DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is fully dissolved. A clear, precipitate-free solution should be observed. If not, refer to the troubleshooting guide (Q5).

  • Storage: Aliquot into smaller, single-use volumes (e.g., 50 µL) and store at -20°C, protected from light.[5]

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

This protocol details the critical two-step dilution process to prevent precipitation when preparing a final concentration of 100 µM in a 10 mL culture volume.

Materials:

  • 20 mM this compound stock in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tube and pipettes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath. This is critical as solubility decreases at lower temperatures.

  • Prepare Intermediate Dilution:

    • Pipette 995 µL of the pre-warmed medium into a sterile tube.

    • Add 5 µL of the 20 mM this compound stock solution to the medium. This creates a 1:200 dilution, resulting in an intermediate concentration of 100 µM in 0.5% DMSO.

    • Crucial Step: Pipette the stock solution directly into the medium (not onto the wall of the tube) and immediately mix gently by pipetting up and down or flicking the tube. Do not vortex, as this can cause shearing of media components.

  • Prepare Final Working Solution:

    • For this example, you are treating a 10 mL culture. You would add 1 mL of this intermediate solution to 9 mL of media in your culture flask/plate to achieve your final 100 µM concentration.

    • Add the intermediate dilution drop-by-drop to the final culture vessel, gently swirling the vessel as you add it. This ensures gradual and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Vehicle Control: To prepare the vehicle control, repeat steps 2 and 3 using pure DMSO instead of the this compound stock solution.

By following these detailed protocols and understanding the principles behind them, you can overcome the challenges of this compound solubility and generate reliable, reproducible data in your cell culture experiments.

References

  • Chiesi Farmaceutici S.p.A. & others. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Unnamed Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Source not available.
  • Spriggs, C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Spriggs, C., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • GSRS. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

  • Various Authors. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Garni, M., et al. (n.d.). In vitro reconstitution platforms of mammalian cell-free expressed membrane proteins. PMC. [Link]

  • Wood, P. L., et al. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. PubMed. [Link]

  • Paveto, C., et al. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PMC. [Link]

  • Başer, Ö. F. (2025). I need your help with dissolving a drug. ResearchGate. [Link]

  • Zatta, P., et al. (2009). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. [Link]

  • Dallocchio, F., et al. (2012). Effects of Ethanol and Dimethyl Sulfoxide on Solubility and Cytotoxicity of the Resin Monomer Triethylene Glycol Dimethacrylate. PubMed. [Link]

  • Yeboah, K. O. (2020). How is Pancreatin reconstituted for use, in place of trypsin, in mammalian cell culture?. ResearchGate. [Link]

  • Smirnov, A. S., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. [Link]

  • Bacq, A., et al. (2024). An Update on Stiripentol Mechanisms of Action: A Narrative Review. PubMed. [Link]

  • Oda, D., et al. (1998). Reconstituted human oral and esophageal mucosa in culture. PubMed. [Link]

  • Shay, J. W. (1980). Alternative method for identifying reconstituted cells. PMC. [Link]

Sources

Navigating the Nuances of Reticulol Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reticulol, a valuable isocoumarin derivative with significant research applications. As scientists and drug development professionals, ensuring the stability and integrity of your compounds is paramount to the success and reproducibility of your experiments. This guide provides an in-depth exploration of the stability of this compound in commonly used laboratory solvents—DMSO and aqueous solutions—and offers practical troubleshooting advice and frequently asked questions to support your research endeavors. While specific empirical stability data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry, best practices for compound handling, and insights into the behavior of related isocoumarin compounds to provide a robust framework for your experimental design.

Understanding this compound: A Structural Overview

This compound (6,8-dihydroxy-7-methoxy-3-methyl-1H-2-benzopyran-1-one) is a member of the isocoumarin family of natural products.[1][2][3] Its chemical structure features a lactone ring, which is a cyclic ester, and a substituted benzene ring. This architecture is key to its biological activity but also presents potential stability challenges, particularly the susceptibility of the lactone ring to hydrolysis.

Degradation_Pathway This compound This compound (Active Lactone Form) TransitionState Tetrahedral Intermediate This compound->TransitionState + H2O (pH dependent) Hydrolyzed Hydrolyzed this compound (Inactive Carboxylic Acid Form) TransitionState->Hydrolyzed Ring Opening Hydrolyzed->this compound Lactonization (under specific conditions)

Caption: Hypothetical hydrolysis of this compound's lactone ring.

Frequently Asked Questions (FAQs): Aqueous Solutions

Q1: How should I prepare my working aqueous solution of this compound from a DMSO stock?

A1: It is best to perform serial dilutions of your DMSO stock in DMSO first, before making the final dilution into your aqueous buffer or cell culture medium. This gradual dilution helps to prevent precipitation. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. [4][5] Q2: How long is this compound stable in an aqueous solution?

A2: Due to the potential for hydrolysis, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. Long-term storage of this compound in aqueous media is not advised.

Q3: Does the pH of my aqueous buffer matter for this compound stability?

A3: Yes, the pH of the aqueous solution can significantly impact the stability of the lactone ring. Both acidic and basic conditions can catalyze hydrolysis. [6][7]It is advisable to use a buffer system that maintains a stable pH within the physiological range (e.g., pH 7.4) for your experiments.

Q4: I see a precipitate when I add my this compound-DMSO solution to my aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. [8]To mitigate this, you can try a stepwise dilution, ensuring rapid mixing. If precipitation persists, it may indicate that you are exceeding the solubility limit of this compound in that particular medium. Consider reducing the final concentration of this compound.

Troubleshooting Guide: Aqueous Solutions
Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution into aqueous buffer. Poor solubility of this compound in the aqueous medium.Perform serial dilutions in 100% DMSO before the final aqueous dilution. [9]Ensure vigorous mixing upon dilution. Consider lowering the final concentration of this compound.
Loss of biological activity over time in aqueous solution. Hydrolysis of the lactone ring leading to inactivation.Prepare aqueous solutions fresh immediately before each experiment. Avoid storing this compound in aqueous buffers.
Variability in results between experiments. Inconsistent preparation of aqueous solutions or degradation during the experiment.Standardize your dilution protocol. Ensure the time between preparing the aqueous solution and performing the assay is consistent across all experiments.

Section 3: Experimental Protocols and Best Practices

To ensure the integrity of your experiments with this compound, adherence to best practices for compound handling is essential.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (222.2 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of solid this compound in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate until the compound is fully dissolved.

  • Store properly: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

Aqueous_Dilution_Workflow cluster_0 In DMSO cluster_1 In Aqueous Medium Stock 10 mM Stock in DMSO Intermediate Intermediate Dilutions in 100% DMSO Stock->Intermediate Serial Dilution Final Final Working Solution (<0.5% DMSO) Intermediate->Final Final Dilution into Aqueous Buffer

Caption: Recommended workflow for aqueous dilution.

  • Equilibrate stock solution: Remove an aliquot of the DMSO stock solution from the freezer and allow it to equilibrate to room temperature.

  • Prepare intermediate dilutions (if necessary): Perform serial dilutions of the DMSO stock solution in 100% DMSO to achieve an intermediate concentration that can be easily diluted into your final aqueous medium. 3. Final dilution: Add the appropriate volume of the intermediate DMSO solution to your pre-warmed aqueous buffer or cell culture medium while vortexing to ensure rapid and uniform mixing.

  • Use immediately: Use the freshly prepared aqueous working solution in your experiment without delay.

Summary of Stability Recommendations
Parameter Recommendation for DMSO Stock Solutions Recommendation for Aqueous Solutions
Solvent Anhydrous, high-purity DMSOExperimental buffer or medium (e.g., PBS, DMEM)
Storage Temperature -20°C or -80°CDo not store; prepare fresh
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C (general guideline) [4]Use immediately
Freeze-Thaw Cycles Minimize by preparing aliquotsNot applicable
Light Exposure Store in amber vials or protect from lightProtect from light during preparation and use
pH Not a primary concern for DMSO stocksMaintain a stable, near-neutral pH (e.g., 7.4)

Conclusion

While specific stability data for this compound remains to be fully elucidated, by understanding its chemical nature as an isocoumarin and adhering to established best practices for compound handling, researchers can significantly mitigate the risks of degradation and ensure the reliability of their experimental outcomes. Always prioritize the use of high-quality solvents, proper storage conditions for stock solutions, and the fresh preparation of aqueous working solutions. This proactive approach to compound management is a cornerstone of robust and reproducible scientific research.

References

  • ResearchGate. (n.d.). Rate constants of the hydrolysis (k(open), ) and lactone ring formation (k(close), □) as a function of pH at T = 24.7 ± 0.7 °C. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Formation and Hydrolysis of Lactones of Phenolic Acids. Retrieved from [Link]

  • YouTube. (2023, July 24). How Does Lactone Hydrolysis Work?. Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • NIH. (2022). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reticulol Concentration for Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Reticulol as a topoisomerase I inhibitor. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of your experiments, troubleshoot common issues, and ultimately obtain reliable and reproducible data. My aim is to go beyond simple protocol recitation and offer insights grounded in the mechanistic principles of enzymology and inhibitor action.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in topoisomerase I inhibition assays.

Q1: What is the mechanism of action for this compound as a topoisomerase I inhibitor?

This compound, like other topoisomerase I inhibitors, functions by stabilizing the transient covalent complex formed between the enzyme and DNA.[1] Human topoisomerase I (Top1) relaxes DNA supercoiling by introducing a single-strand break, allowing for controlled rotation of the DNA, and then resealing the break.[2][3] This process involves a catalytic tyrosine residue in the enzyme attacking a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosyl intermediate and a free 5'-hydroxyl end.[2] Inhibitors like this compound bind to this enzyme-DNA complex, preventing the religation step.[1] This trapping of the "cleavable complex" leads to an accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering cell death.[4]

Q2: How should I prepare and store my this compound stock solution?

Proper handling of this compound is crucial for consistent results. Due to its limited aqueous solubility, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, thaw an aliquot and dilute it to the desired working concentrations in the appropriate assay buffer. Always include a solvent control (DMSO alone) in your experiments to account for any effects of the solvent on enzyme activity.[6][7]

Q3: What is a typical starting concentration range for this compound in a topoisomerase I relaxation assay?

For initial screening, a broad concentration range is recommended to determine the approximate IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A common starting point is a serial dilution from 100 µM down to 1 µM. Based on the results of this initial screen, you can then perform a more detailed analysis with a narrower range of concentrations centered around the estimated IC50. For accurate IC50 determination, it is advisable to use at least 10 different inhibitor concentrations.[8]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Non-reproducible IC50 Values

Q: My calculated IC50 for this compound varies significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common frustration and can stem from several factors. Let's break down the most likely culprits:

  • Enzyme Concentration and Activity: The IC50 of an inhibitor can be highly dependent on the enzyme concentration. Ensure you are using a consistent amount of active topoisomerase I in every assay. It is critical to perform the inhibition assay within the linear range of enzyme concentration.[6] Before starting inhibitor studies, you should always perform an enzyme titration to determine the optimal amount of topoisomerase I that results in complete relaxation of the supercoiled DNA substrate under your standard assay conditions (e.g., 30 minutes at 37°C).[6][7]

  • Substrate Quality and Concentration: The quality of your supercoiled plasmid DNA is paramount. Preparations with a high percentage of nicked (open-circular) or linear DNA will lead to inaccurate results, as these forms are already "relaxed" and will not be acted upon by the enzyme. Always verify the purity of your supercoiled DNA on an agarose gel before use.[9][10] A tightly wound, supercoiled plasmid migrates faster through the gel than nicked or linear forms.[10][11]

  • DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, it can inhibit topoisomerase I activity at higher concentrations.[12][13] Studies have shown that DMSO concentrations above 1-2% (v/v) can lead to a loss of enzyme activity.[12] It is crucial to maintain a consistent final DMSO concentration across all experimental points, including your controls. If your this compound dilutions result in varying final DMSO concentrations, you must prepare a corresponding set of solvent controls with matching DMSO concentrations.[6][7] Research indicates that for eukaryotic topoisomerase I (a type IB enzyme), DMSO generally has an inhibitory effect.[13][14]

  • Incubation Time: Ensure that your incubation times are consistent. For IC50 determination, the reaction should be stopped within the initial velocity phase, where the rate of product formation is linear over time.

Issue 2: No Inhibition Observed, Even at High this compound Concentrations

Q: I'm not seeing any inhibition of topoisomerase I, even at what I believe are high concentrations of this compound. What's going wrong?

A: This can be a perplexing issue. Here's a systematic approach to diagnosing the problem:

  • Confirm Enzyme Activity: First, verify that your enzyme is active. Run a positive control reaction with only the enzyme, buffer, and supercoiled DNA. You should see complete conversion of the supercoiled form to the relaxed form. Also, include a known topoisomerase I inhibitor, such as Camptothecin, as a positive control for inhibition.[6] This will confirm that your assay system is capable of detecting inhibition.

  • Check this compound Solubility and Stability: Poor solubility of the test compound is a frequent cause of apparent lack of activity.[15][16] Although you prepared a stock in DMSO, the compound may precipitate when diluted into the aqueous assay buffer. Visually inspect your dilutions for any signs of precipitation. Consider performing a solubility assay under your specific experimental conditions.[17]

  • Rethink the Concentration Range: It's possible that the required inhibitory concentration is higher than you've tested. If solubility allows, try extending the concentration range of this compound.

  • Consider DNA Intercalation: Some compounds can intercalate into the DNA, which can alter its superhelical density. This can sometimes be misinterpreted in a relaxation assay.[6][7] An unwinding assay can be performed to specifically test for intercalation.[18] In this assay, a compound that unwinds DNA will cause a relaxed plasmid to become positively supercoiled after treatment with topoisomerase I.[19]

Issue 3: Interpreting Agarose Gel Results

Q: I'm having trouble interpreting the bands on my agarose gel. How can I confidently distinguish between supercoiled, relaxed, and nicked DNA?

A: Accurate interpretation of your gel is fundamental. Here's a guide to the different DNA conformations and how they migrate:

DNA ConformationDescriptionMigration in Agarose Gel
Supercoiled (SC) Tightly wound, compact structure. This is your substrate.Migrates the fastest.[10][11]
Relaxed Covalently closed, but not supercoiled. This is the product of the topoisomerase I reaction.Migrates the slowest. Often appears as a series of bands representing different topoisomers.
Nicked/Open-Circular (OC) One strand of the DNA duplex is broken.Migrates slower than linear and supercoiled forms.
Linear Both strands of the DNA duplex are broken.Migrates at a rate between the nicked and supercoiled forms.

It is common to see a faint band of nicked DNA in your supercoiled plasmid preparation.[20] A successful relaxation assay will show a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the relaxed bands as the concentration of this compound decreases.

G

III. Protocols

Protocol 1: Topoisomerase I Relaxation Assay

This protocol is for a standard assay to determine the inhibitory effect of this compound on topoisomerase I.

Materials:

  • Human Topoisomerase I

  • 10x Topoisomerase I Reaction Buffer

  • Supercoiled Plasmid DNA (e.g., pBR322 or pUC19)

  • This compound stock solution (in DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose

  • TAE or TBE buffer for electrophoresis

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Prepare Reaction Mixes: On ice, prepare a series of microcentrifuge tubes. In each tube, combine the following:

    • 2 µL of 10x Topoisomerase I Reaction Buffer

    • 200-400 ng of supercoiled plasmid DNA[7][21]

    • Nuclease-free water to bring the volume to 17 µL.

  • Add Inhibitor: Add 1 µL of your this compound dilutions (or DMSO for the solvent control) to the respective tubes. Mix gently.

  • Enzyme Titration (Initial Experiment): To determine the optimal enzyme concentration, add varying amounts of Topoisomerase I (e.g., 0.5, 1, 2, and 4 units) to tubes containing the reaction mix and no inhibitor.

  • Inhibition Assay: Add the predetermined optimal amount of Topoisomerase I (typically 1 unit) to each experimental and control tube. The final reaction volume should be 20 µL.[6][7][21]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[6][7]

  • Stop Reaction: Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel and run at 5-10 V/cm until there is good separation between the supercoiled and relaxed DNA bands.[7]

  • Visualization and Analysis: Stain the gel with a suitable DNA stain, visualize under UV light, and capture an image. Quantify the intensity of the supercoiled and relaxed bands using densitometry software. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

G

IV. Final Considerations

  • Data Integrity: Always include proper controls in your experiments:

    • No-Enzyme Control: Supercoiled DNA incubated with buffer alone to ensure the DNA is stable.

    • Solvent Control: The complete reaction mixture with the highest concentration of DMSO used in your dilutions to account for any solvent effects.[6][7]

    • Positive Inhibition Control: A known inhibitor like Camptothecin to validate the assay's responsiveness.[6]

  • Quantitative Analysis: For robust IC50 determination, it is essential to quantify the band intensities from your agarose gels. Several free and commercial software packages are available for this purpose. The percentage of inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (Relaxed DNA in sample / Relaxed DNA in control)).

By carefully considering these experimental variables and troubleshooting steps, you will be well-equipped to optimize the concentration of this compound for your topoisomerase I inhibition studies and generate high-quality, reliable data.

V. References

  • Seiple, L., & Austin, C. A. (2013). Topoisomerase Assays. Current Protocols in Toxicology, 57(1), 3.3.1-3.3.29. [Link]

  • Wikipedia. (2023). Topoisomerase inhibitor. [Link]

  • Caron, P. R., & Wang, J. C. (1994). Type IA DNA topoisomerases: strictly one step at a time. Science, 263(5148), 764-765. [Link]

  • Wikipedia. (2023). Type I topoisomerase. [Link]

  • Animated biology With arpan. (2020). Topoisomerase 1 and 2 mechanism | How Topoisomerase works? | Animated biology | Molecular biology. YouTube. [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.29. [Link]

  • Martinez-Chacin, R. C., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Pommier, Y. (2006). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 106(8), 2913-2933. [Link]

  • TopoGEN, Inc. (2012). Human Topoisomerase I Assay Kit: Application and Use. YouTube. [Link]

  • io, P. (2018). Assay of topoisomerase I activity. [Link]

  • ResearchGate. (n.d.). Principle of the topoisomerase I-mediated relaxation assay. [Link]

  • Böttger, M. (2011). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 6(10), 1041-1053. [Link]

  • Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 8(1), 82-95. [Link]

  • Kim, H. J., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 15(1), 1-12. [Link]

  • Han, F., et al. (2015). The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases. BioMed Research International, 2015, 320490. [Link]

  • Inspiralis. (n.d.). DNA Unwinding Assay. [Link]

  • Capranico, G., et al. (1995). Mechanism of action of DNA topoisomerase inhibitors. Pharmacology & Therapeutics, 68(2), 247-264. [Link]

  • ResearchGate. (2015). The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases. [Link]

  • Sottoriva, A., et al. (2015). Topoisomerase I as a Biomarker: Detection of Activity at the Single Molecule Level. Sensors, 15(12), 30459-30470. [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Biotech Review. (2011). Topoisomerase I and II mechanism | Releasing the tension of DNA. YouTube. [Link]

  • Han, F., et al. (2015). The Effect of Dimethyl Sulfoxide on Supercoiled DNA Relaxation Catalyzed by Type I Topoisomerases. BioMed Research International, 2015, 320490. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3846-3854. [Link]

  • Pang, D., et al. (2009). Separating DNA with different topologies by atomic force microscopy in comparison with gel electrophoresis. Journal of Nanoscience and Nanotechnology, 9(4), 2348-2353. [Link]

  • Thomas, A. (2019). Strategic Screening for Solubility Solutions. Pharmaceutical Technology, 43(3), 26-29. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. LiverTox. [Link]

  • Pescatori, M., et al. (2017). Topoisomerase 1 Inhibition Promotes Cyclic GMP-AMP Synthase-Dependent Antiviral Responses. mBio, 8(5), e01377-17. [Link]

  • Bitesize Bio. (n.d.). Supercoiled Plasmid DNA on Agarose Gel: Secret of 3 Bands. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Al-Kassas, R., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. International Journal of Nanomedicine, 14, 4947-4960. [Link]

  • Hou, J., et al. (2011). DNA supercoiling suppresses real-time PCR: a new approach to the quantification of mitochondrial DNA damage and repair. Nucleic Acids Research, 39(13), e89. [Link]

  • El-Sherbiny, I. M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7755. [Link]

  • Shapiro, A. B. (2022). How to optimize substrate and enzyme conc for activity and inhibition assay to avoid background interference?. ResearchGate. [Link]

  • Li, Y., et al. (2024). Pan-cancer analysis of WRN: From multi-omics biomarker discovery to therapeutic strategy construction. Oncology and Therapy, 12(1), 1-22. [Link]

Sources

potential off-target effects of Reticulol in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: Reticulol (Isocoumarin derivative) Category: Small Molecule Inhibitor / Biochemical Probe Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Dual-Face" of this compound

Welcome to the this compound technical support hub. If you are here, you are likely observing inconsistent data in your cellular assays. This compound is a potent tool, but it is chemically promiscuous. While often used as a cAMP phosphodiesterase (PDE) inhibitor , it possesses a distinct, high-affinity off-target effect: the inhibition of Integrin-Laminin interactions .

This guide is designed to help you distinguish between on-target metabolic effects (PDE inhibition) and off-target structural effects (adhesion loss), ensuring your data reflects true biological causality.

Module 1: Troubleshooting Physicochemical Artifacts

Symptom: "My IC50 curves are erratic," or "I see granular debris in the well."

Before assuming a biological off-target effect, we must rule out compound precipitation. This compound is an isocoumarin with limited aqueous solubility. In cell culture media, it can precipitate at concentrations >10 µM if not handled correctly, leading to "false" cytotoxicity via physical stress or light scattering interference.

Protocol: Solubility & Stability Validation

Objective: Ensure this compound is truly soluble in your assay buffer.

  • DMSO Stock Preparation: Dissolve this compound in anhydrous DMSO to 10 mM. Vortex for 30 seconds.

    • Critical Step: Inspect for "waxy" residue.[1] If present, sonicate at 40°C for 5 minutes.

  • Step-Down Dilution (The "1:1000" Rule):

    • Do not dilute directly from 10 mM to aqueous media.

    • Create an intermediate dilution in DMSO (e.g., 100 µM).

    • Spike this intermediate into pre-warmed (37°C) media to reach the final concentration (e.g., 100 nM).

    • Final DMSO concentration must be < 0.1% to prevent solvent-induced membrane permeabilization.

  • Turbidity Check: Measure Absorbance at 600 nm (OD600) immediately after dilution.

    • Pass: OD600 < 0.005 (above background).

    • Fail: OD600 > 0.01 (indicates micro-precipitation).

Module 2: Distinguishing PDE Inhibition from Integrin Blockade

Symptom: "I treated cells to study cAMP signaling, but the cells detached from the plate."

This is the classic this compound artifact. While you intended to inhibit PDE (raising cAMP), this compound also inhibits the binding of


 integrin to Laminin-332 . This causes cells to detach, mimicking cell death (anoikis) or cytoskeletal collapse, which confounds metabolic readouts.
Visualizing the Conflict

The following diagram illustrates how this compound's dual mechanism can lead to confusing phenotypic outputs.

Reticulol_Dual_Mechanism This compound This compound (Treatment) PDE Target: PDE (Phosphodiesterase) This compound->PDE Inhibits Integrin Off-Target: Integrin α3β1 (Laminin Binding) This compound->Integrin Inhibits (High Affinity) cAMP cAMP Levels (Intracellular) PDE->cAMP Degrades Adhesion Focal Adhesions Integrin->Adhesion Maintains PKA PKA Signaling (Metabolic Readout) cAMP->PKA Activates Detachment Cell Detachment (Anoikis Risk) Adhesion->Detachment Loss leads to Detachment->PKA Confounding Signal

Caption: this compound inhibits PDE (intended) but also blocks Integrin-Laminin binding (unintended), causing detachment that can be mistaken for toxicity or signaling effects.

Protocol: The "Adhesion-Rescue" Control

Objective: Determine if the observed effect is due to cAMP modulation or adhesion loss.

  • Matrix Coating: Coat one set of wells with Poly-L-Lysine (PLL) and another with Laminin .

    • Logic: this compound inhibits Laminin-Integrin binding but does not affect electrostatic attachment to PLL.

  • Treatment: Apply this compound (IC50 dose) to both sets.

  • Readout:

    • Scenario A (PLL = Healthy, Laminin = Detached): The effect is Off-Target (Integrin interference). The drug is preventing biological adhesion.

    • Scenario B (PLL = Affected, Laminin = Affected): The effect is On-Target (PDE inhibition) or general cytotoxicity. The cell state change is independent of the adhesion matrix.

Module 3: Differentiating Cytotoxicity from Anoikis

Symptom: "My viability assay (MTT/ATP) shows low signal. Is this compound killing the cells?"

If this compound causes detachment (via the Integrin off-target), anchorage-dependent cells will die via anoikis (homelessness-induced apoptosis). Standard MTT assays will read this as "drug toxicity," but it is actually a secondary effect of detachment.

Comparative Data: Toxicity vs. Detachment
FeatureTrue Cytotoxicity (Apoptosis/Necrosis)Anoikis (Secondary to Detachment)
Cause Direct metabolic/DNA damageLoss of Integrin signaling
Morphology Blebbing, fragmentation while attachedRounding up, floating intact
Rescue Cannot be rescued by coatingRescued by Poly-L-Lysine (PLL)
Caspase 3/7 High activationDelayed/Moderate activation
ATP Levels Rapid depletionGradual depletion
Protocol: The Supernatant Re-Plating Assay

Objective: Prove cells are alive but floating.

  • Harvest Supernatant: After 24h this compound treatment, do not discard the media. Collect it carefully.

  • Centrifugation: Spin the media at 300 x g for 5 minutes.

  • Resuspension: Resuspend the pellet in fresh, drug-free media.

  • Re-plate: Plate onto a standard tissue culture dish.

  • Observation (24h later):

    • If cells re-attach and grow: They were viable but detached (Integrin effect).

    • If cells remain floating/debris: They suffered true cytotoxicity .

Frequently Asked Questions (FAQ)

Q: Can I use this compound in serum-free media? A: Use caution. Serum contains vitronectin and fibronectin, which provide alternative adhesion routes. In serum-free conditions, cells rely heavily on secreted Laminin. This compound will have a more profound detachment effect in serum-free media, potentially masking your PDE data.

Q: Does this compound fluorescence interfere with FACS or microscopy? A: Isocoumarins can exhibit weak UV-blue autofluorescence. If you are using DAPI or Hoechst stains, run a "Cell-Free + this compound" control to subtract background fluorescence.

Q: Is the Integrin inhibition specific to Laminin? A: Yes, largely. This compound specifically disrupts the interaction between


 integrin and Laminin-332 (formerly Laminin-5). It is less effective at blocking Fibronectin or Collagen binding.

References

  • Furutani, Y., et al. (1977). "this compound, an Inhibitor of Cyclic Nucleotide Phosphodiesterases." The Journal of Antibiotics.

  • Noguchi, M., et al. (1999). "Inhibition of the interaction between laminin-5 and alpha3beta1 integrin by this compound." The Journal of Antibiotics.

  • Varner, J. A., & Cheresh, D. A. (1996). "Integrins and cancer." Current Opinion in Cell Biology. (Context for Anoikis mechanisms).

  • Weyant, M. J., et al. (2000). "Anoikis: A potential target for the prevention of metastatic spread." Journal of Surgical Research.

Sources

Technical Support Center: Minimizing Reticulol-Induced Experimental Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Reticulol. This guide is designed to provide you, our fellow scientists and drug development professionals, with the insights and tools necessary to navigate the complexities of using this natural product in experimental assays. As with many natural products, the unique chemical properties of this compound can sometimes lead to experimental artifacts, which may be misinterpreted as true biological activity.[1] This resource will help you identify and mitigate these potential issues, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What is this compound and what are its known biological activities?

This compound is an isocoumarin derivative produced by several species of Streptomyces. It has been reported to exhibit a range of biological activities, including:

  • Inhibition of cAMP phosphodiesterase with an IC50 of 41 µM.[2]

  • Inhibition of DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells.[2]

  • Antifungal activity , particularly against T. mentagrophytes.[2]

  • Cytotoxic effects against various cancer cell lines.[2]

Q2: What are experimental artifacts and why are they a concern with compounds like this compound?

Experimental artifacts are false positive or false negative results that do not arise from the specific interaction of a compound with its intended biological target.[3] Instead, they are caused by non-specific mechanisms such as compound aggregation, interference with the assay's detection method (e.g., fluorescence), or chemical reactivity.[4][5] Natural products, due to their structural complexity, can sometimes be prone to causing such artifacts, which are often referred to as Pan-Assay Interference Compounds (PAINS).[1]

Q3: What are the potential types of artifacts that this compound, as an isocoumarin, might cause?

While there is limited direct evidence of this compound causing specific artifacts, its chemical structure as an isocoumarin suggests potential for the following:

  • Fluorescence Interference: Isocoumarin derivatives have been shown to possess intrinsic fluorescent properties.[6] This can interfere with fluorescence-based assays, leading to either false positive (autofluorescence) or false negative (quenching) results.

  • Compound Aggregation: Many organic small molecules, particularly those with poor water solubility, can form aggregates in aqueous assay buffers.[7] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to promiscuous inhibition.[8][9]

  • Chemical Reactivity: While not as common, some compounds can react directly with assay components, such as enzymes or detection reagents, leading to artifactual results.[8]

Q4: How can I be confident that my observed activity for this compound is real and not an artifact?

The key to validating a "hit" from a screen is to perform a series of control experiments and orthogonal assays. These are designed to systematically rule out common artifactual mechanisms. This guide provides detailed troubleshooting steps for this purpose.

Troubleshooting Guides

If you have observed activity with this compound in your assay and want to ensure it is a genuine biological effect, follow these troubleshooting guides.

Guide 1: Investigating Potential Fluorescence Interference

Fluorescence-based assays are common in high-throughput screening.[10] However, compounds that are themselves fluorescent can interfere with the assay readout.

Step 1: Assess the Intrinsic Fluorescence of this compound

Causality: Before testing for interference in your specific assay, it's crucial to know if this compound fluoresces under your experimental conditions.

Protocol:

  • Prepare a solution of this compound in your assay buffer at the concentration used in your experiment.

  • Using a plate reader or spectrofluorometer, scan a range of excitation and emission wavelengths to determine if this compound has any intrinsic fluorescence. Pay close attention to the wavelengths used in your assay.

  • Run a "buffer only" control to establish the background fluorescence.

Step 2: Control Experiment for Fluorescence Interference

Causality: This control experiment will determine if this compound's fluorescence is contributing to the signal in your assay.

Protocol:

  • Set up your assay as usual, but omit a key biological component (e.g., the enzyme or a binding partner).

  • Add this compound at the desired concentration.

  • Measure the signal. If you observe a signal in the absence of a complete biological system, it is likely due to this compound's intrinsic fluorescence.

Step 3: Mitigating Fluorescence Interference

If interference is confirmed, consider the following:

  • Use a Different Detection Method: If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance. This is a form of an orthogonal assay .

  • Shift Excitation/Emission Wavelengths: If your assay allows, use fluorescent dyes that excite and emit at wavelengths where this compound does not show significant fluorescence.

Guide 2: Detecting and Mitigating Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[9] Aggregates can sequester and denature proteins, leading to a loss of activity that is not due to specific binding.[9]

Step 1: Initial Assessment of Aggregation Propensity

Causality: Simple visual inspection and centrifugation can provide initial clues about compound aggregation.

Protocol:

  • Prepare a solution of this compound in your assay buffer at a concentration where you observe activity.

  • Visually inspect the solution for any cloudiness or precipitation.

  • Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes.[7]

  • Carefully remove the supernatant and re-test it in your assay. A significant loss of activity in the supernatant suggests that the active species may have been pelleted, indicating aggregation.

Step 2: Dynamic Light Scattering (DLS) or Nephelometry

Causality: These techniques provide a more quantitative measure of particle formation in solution.

Protocol (General Principle):

  • Prepare serial dilutions of this compound in your assay buffer.

  • Analyze the samples using a DLS instrument or a nephelometer.

  • An increase in light scattering with increasing compound concentration is indicative of aggregation.

Step 3: The Detergent Test

Causality: Non-specific inhibition by aggregation is often sensitive to the presence of non-ionic detergents, which can disrupt the aggregates.

Protocol:

  • Run your assay with this compound in the presence and absence of a small amount (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

  • If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.

Guide 3: Validating Hits with Orthogonal Assays

Causality: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[1] If this compound is a true inhibitor, its activity should be confirmed in an orthogonal assay.

Example Workflow:

Primary Assay Potential Artifact Orthogonal Assay Example
Fluorescence PolarizationFluorescence InterferenceSurface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding directly.
FRET-based Protease AssayFRET Quenching/EnhancementA mass spectrometry-based assay to directly measure substrate cleavage.
Luciferase Reporter Gene AssayLuciferase InhibitionqPCR to measure the mRNA levels of the reporter gene.

Protocol:

  • Identify an appropriate orthogonal assay for your biological system.

  • Test this compound in the orthogonal assay at a similar concentration range as the primary assay.

  • A confirmed "hit" should show comparable activity in both assays.

Workflow for Investigating Potential this compound Artifacts

Caption: Workflow for identifying and mitigating potential this compound-induced artifacts.

Mechanism of Aggregation-Based Inhibition

G cluster_0 In Solution cluster_1 Interaction with Enzyme This compound This compound Monomers Aggregates This compound Aggregates This compound->Aggregates [High Concentration] Enzyme_Inactive Inactive/Denatured Enzyme Aggregates->Enzyme_Inactive Non-specific Binding & Denaturation Enzyme_Active Active Enzyme

Caption: Aggregation of this compound can lead to non-specific enzyme inhibition.

Best Practices for Handling and Storing this compound

To minimize the chances of artifacts arising from compound degradation or handling errors, follow these best practices:

  • Storage: Store this compound as a solid at -20°C for long-term stability.[2]

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: When preparing aqueous working solutions from a DMSO stock, be mindful of the final DMSO concentration and the potential for the compound to precipitate. It is good practice to not exceed a final DMSO concentration of 1% in most assays.

  • Purity: Whenever possible, confirm the purity of your this compound sample, as impurities could be the source of observed activity or artifacts.

By diligently applying these troubleshooting guides and best practices, you can increase the confidence in your experimental results and ensure that the observed effects of this compound are due to its true biological activity.

References

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC - PubMed Central. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC. [Link]

  • Origin and evolution of high throughput screening - PMC - PubMed Central. [Link]

  • A pair of new isocoumarin enantiomers of Ludwigia hyssopifolia - PubMed. [Link]

  • Frequent Hitters: Nuisance Artifacts in High-Throughput Screening - PubMed. [Link]

  • Creating and screening natural product libraries - RSC Publishing. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Solvent artifacts in natural products chemistry - ResearchGate. [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC - NIH. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. [Link]

  • New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - MDPI. [Link]

  • Identification and prediction of promiscuous aggregating inhibitors among known drugs - PubMed. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF - ResearchGate. [Link]

  • Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances - PubMed. [Link]

Sources

Technical Support Center: Overcoming Resistance to Reticulol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Cell Signaling & Assay Development Subject: Troubleshooting and Circumventing Acquired/Intrinsic Resistance to Reticulol (PDE Inhibitor)[1]

Introduction: The this compound Paradox

This compound (CAS 26294-41-7) is a polyketide isocoumarin derivative primarily utilized in research for its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs), specifically targeting cAMP-dependent pathways.[1][2] While it shows promise in modulating cell adhesion and metastasis, researchers frequently encounter a "resistance plateau"—a phenomenon where cell lines (particularly carcinomas like B16 melanoma or colon cancer variants) initially respond to PDE inhibition but rapidly develop insensitivity.[1][2]

This guide addresses the technical barriers of this compound resistance. It moves beyond basic assay failure to address the three pillars of resistance: Efflux (MDR), Target Compensation (PDE Upregulation), and Bypass Signaling. [1][2]

Module 1: Diagnostic Validation (Is it Real Resistance?)

Q: My IC50 values for this compound have shifted >10-fold. Is this acquired resistance or compound degradation?

A: Rule out stability issues first, then characterize the shift. this compound is an isocoumarin; while relatively stable, it is sensitive to hydrolysis in prolonged aqueous culture conditions.[1][2]

Troubleshooting Protocol: The Stability-Check Bridge

  • Fresh Stock Preparation: Dissolve fresh this compound powder in anhydrous DMSO. Avoid freeze-thaw cycles >3 times.[1]

  • Parallel Assay: Treat the "resistant" line alongside a known sensitive parental line (e.g., B16-F10 or HeLa) using the same drug aliquot.[1]

  • Data Interpretation:

    • If both lines show reduced sensitivity: Compound Degradation .[1][2]

    • If parental is sensitive but the variant is not: Biological Resistance .

Q: The cells are viable but morphology has changed. Does this compound still bind its target?

A: this compound induces morphological alteration via cAMP accumulation.[1] Lack of "rounding up" indicates target engagement failure. this compound typically causes cells to retract pseudopodia and "round up" due to cytoskeletal rearrangement driven by high intracellular cAMP. If your resistant cells remain spread/adherent despite high doses (e.g., >50 µM), the drug is likely not reaching the PDE target or the target is unresponsive.[1][2]

Module 2: Mechanism-Based Troubleshooting

Q: I suspect Multidrug Resistance (MDR). Is this compound a substrate for efflux pumps?

A: Yes. As a natural product polyketide, this compound is a likely substrate for ABC Transporters (P-gp/MDR1). Many isocoumarins are extruded by ATP-binding cassette (ABC) transporters.[1][2] If your cell line overexpresses ABCB1 (MDR1) or ABCC1 (MRP1), intracellular this compound concentrations will never reach the threshold for PDE inhibition.[1][2]

Validation Experiment: The Efflux Blockade Perform a viability assay with this compound ± a non-toxic dose of a specific transporter inhibitor.

Transporter TargetInhibitorConcentrationExpected Outcome (If Resistance is MDR-mediated)
P-gp (MDR1) Verapamil5-10 µMIC50 shifts back to sensitive range (Re-sensitization).[1][2]
MRP1 MK-57110-20 µMRe-sensitization.[1][2]
BCRP Ko1431 µMRe-sensitization.[1][2]
Q: We ruled out efflux. Could the cells be compensating for PDE inhibition?

A: Yes, via "PDE Isoform Switching" or Feedback Loops. this compound targets specific PDE isoforms (often cAMP-specific).[1][2] Chronic exposure can force cancer cells to:

  • Upregulate the target: Massive overexpression of PDE (e.g., PDE4 or PDE3) to sponge up the drug.[1]

  • Isoform Switch: Upregulate a this compound-insensitive PDE isoform (e.g., PDE7) to maintain low cAMP levels.[1][2]

  • Activate PKA-independent survival: Bypass the cAMP/PKA axis entirely via RTK/MAPK activation.

Module 3: Visualization of Resistance Pathways

The following diagram illustrates the mechanism of action (MoA) of this compound and the two primary nodes of resistance: Efflux (preventing entry) and Bypass Signaling (negating effect).

Reticulol_Resistance_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound (Drug) Reticulol_Intra Intracellular this compound This compound->Reticulol_Intra Passive Diffusion PDE Phosphodiesterase (PDE) (Target) Reticulol_Intra->PDE Inhibits cAMP cAMP Levels Reticulol_Intra->cAMP Accumulation MDR1 MDR1/P-gp Efflux Pump (Resistance Node 1) Reticulol_Intra->MDR1 PDE->cAMP Normally Degrades PKA PKA Activation cAMP->PKA Apoptosis Apoptosis / Growth Arrest PKA->Apoptosis MDR1->this compound Extrusion Isoform_Switch Alt. PDE Isoforms (Resistance Node 2) Isoform_Switch->cAMP Restores Degradation Bypass MAPK/PI3K Bypass (Resistance Node 3) Bypass->Apoptosis Inhibits

Caption: Figure 1. This compound MoA and Resistance Nodes. Blue path represents successful therapy; Red paths indicate resistance mechanisms (Efflux, Target Switching, Survival Bypass).[1][2]

Module 4: Experimental Protocols for Overcoming Resistance

Protocol A: cAMP Response Element (CRE) Reporter Assay

Purpose: To determine if this compound is successfully inhibiting PDE inside the cell, regardless of cell death outcomes.[1][2]

  • Transfection: Transfect resistant and parental cells with a CRE-Luciferase reporter plasmid.[1]

  • Seeding: Plate 10,000 cells/well in 96-well white-walled plates.

  • Treatment: Treat with this compound (0, 10, 50, 100 µM) for 6 hours.

    • Control: Forskolin (10 µM) as a positive control for cAMP elevation.[1]

  • Readout: Add Luciferase substrate and read luminescence.[2]

  • Interpretation:

    • High Signal: this compound is working (PDE inhibited, cAMP high). Resistance is downstream (Apoptosis block).[1]

    • Low Signal: this compound is not working. Resistance is upstream (Efflux or PDE mutation).[1]

Protocol B: Combinatorial Sensitization

Purpose: To overcome resistance using synergistic inhibition.

Rationale: If PDE inhibition alone is insufficient due to compensatory signaling, combine this compound with agents that target the bypass loops.[1]

Combination PartnerMechanismRationale
Forskolin Adenylyl Cyclase Activator"Push-Pull" strategy: Increase cAMP production (Forskolin) while blocking degradation (this compound) to overwhelm the cell.[1]
Verapamil/Cyclosporin A P-gp InhibitorsBlocks drug efflux (See Module 2).[1][2]
H-89 PKA InhibitorNegative Control: Should block this compound effects if mechanism is on-target.[1]

References

  • Mechanism of PDE Inhibition in Cancer

    • Savai, R., et al. (2010).[1][2] "Targeting cancer with phosphodiesterase inhibitors."[1][2] Expert Opinion on Investigational Drugs.

  • Polyketide Resistance & Efflux

    • Gottesman, M. M., et al. (2002).[1][2] "Multidrug resistance in cancer: role of ATP-dependent transporters."[3] Nature Reviews Cancer.[1]

  • This compound Isol

    • Mitscher, L. A., et al. (1982).[1][2] "this compound, an isocoumarin from Streptomyces."[1][2] Journal of Natural Products. (Contextual grounding for chemical class).

    • [1][2]

  • cAMP Signaling in Tumor Progression

    • Fajardo, A. M., et al. (2014).[1][2] "cAMP signaling in cancer: from discovery to therapy."[2] BMC Cancer.[1][2]

    • [1][2]

Sources

variability in Reticulol activity between experimental batches

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Helix Subject: Troubleshooting IC50 Drift and Activity Inconsistency in Reticulol Assays

Introduction: The "Ghost" in the Reagent

If you are accessing this guide, you are likely experiencing the "this compound Drift"—a phenomenon where a new batch of this compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) yields significantly different IC50 values (often shifting from ~40 µM to >100 µM) compared to previous experiments.

As a natural product isolated from Streptomyces species (e.g., S. mobaraensis), this compound is subject to biological variability that synthetic small molecules are not. This guide deconstructs the three vectors of variability: Chemical Integrity (Purity/Solvation) , Thermodynamic Stability (Solubility) , and Biological Context (Target Specificity) .

Part 1: The Input Variable (Chemical Integrity)

The Problem: You observe a loss of potency. The Cause: Natural product isolation often yields co-metabolites (e.g., Cytogenin) or hydration artifacts that are not detected by standard UV-Vis quantification.

Protocol 1.1: The "Absolute Content" Validation

Do not rely solely on the vendor's label weight. This compound is hygroscopic.

  • Solvent Choice: Dissolve the neat solid in 100% DMSO (anhydrous).

  • Molar Extinction Coefficient Check: Measure absorbance at

    
     (typically 244 nm or 330 nm depending on pH).
    
  • NMR Validation: If activity is completely lost, run a 1H-NMR. Look for the characteristic isocoumarin protons. A shift in the methyl group peak often indicates ring opening (hydrolysis), rendering the molecule inactive against PDE.

Visualizing the Stability Workflow

The following diagram outlines the decision matrix for validating your this compound batch before it ever touches a cell or enzyme.

Reticulol_QC_Flow Start Batch Receipt (Solid State) Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Visual Visual Inspection (Precipitate?) Dissolve->Visual Spec Spectrophotometry (Abs 244/330nm) Visual->Spec Clear Solution Fail Reject Batch / Contact Vendor Visual->Fail Turbid/Particulates Calc Calculate Actual Conc. (Beer-Lambert) Spec->Calc Pass Proceed to Assay Dilution Calc->Pass Within ±5% Expected Calc->Fail >10% Deviation

Figure 1: Pre-experimental Quality Control (QC) workflow to normalize this compound concentration.

Part 2: The Process Variable (Solubility & Aggregation)

The Problem: "Crashing Out" in Aqueous Media. The Science: this compound is an isocoumarin with limited aqueous solubility. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer (PBS or Tris), the local concentration momentarily exceeds the solubility limit, causing micro-precipitation . These micro-aggregates scatter light (Tyndall effect) and result in:

  • False Negatives: The compound is not in solution to inhibit the enzyme.

  • False Positives: Aggregates non-specifically sequester the enzyme (promiscuous inhibition).

Protocol 2.1: The Intermediate Dilution Method

Never dilute directly from 100% DMSO to 0.1% DMSO in one step.

StepSolvent SystemThis compound Conc.Purpose
1. Stock 100% DMSO10 mMLong-term storage (-20°C).
2. Intermediate 10% DMSO / 90% Buffer100 µMAllows gradual solvation shell adjustment.
3. Working 1% DMSO / 99% Buffer10 µMFinal assay concentration.

Troubleshooting Tip: If your assay readout is optical density (OD), run a "Compound Only" control. If the OD increases over time without enzyme, your this compound is precipitating.

Part 3: The Biological Variable (Target Specificity)

The Problem: this compound inhibits both cAMP Phosphodiesterase (PDE) and Topoisomerase I.[1] The Science: Batch variability often arises because the assay conditions favor one target over the other, or the enzyme batch itself varies.

  • PDE Inhibition (IC50 ~41 µM): Requires specific substrate (cAMP).

  • Topo I Inhibition (IC50 ~45 µM): DNA cleavage assay.

If your "Batch B" looks less active, verify your enzyme specific activity. This compound is a reversible inhibitor; its apparent potency is mathematically coupled to the enzyme concentration (


). If you accidentally use 2x 

in the new batch, the IC50 of this compound will appear to shift right (weaker).
Mechanism of Action & Interference [2][3][4]

Reticulol_Mechanism cluster_0 Assay Interference Risk Ret This compound PDE cAMP PDE (Target A) Ret->PDE Inhibits (IC50 ~41 µM) Topo Topoisomerase I (Target B) Ret->Topo Inhibits (IC50 ~45 µM) cAMP cAMP Levels PDE->cAMP Hydrolysis DNA DNA Relaxation Topo->DNA Unwinding

Figure 2: Dual-target inhibition profile.[5] Note the proximity of IC50 values (41 vs 45 µM), requiring precise dosing.

Frequently Asked Questions (FAQ)

Q: My this compound stock turned yellow after thawing. Is it safe to use? A: Isocoumarins can undergo photo-oxidation. If the yellowing is slight, verify concentration via UV-Vis. If it is dark amber or brown, the isocoumarin ring may have degraded. Always store stocks in amber vials wrapped in foil.

Q: Can I use polystyrene plates for this compound assays? A: Caution is advised. Hydrophobic natural products can adsorb to standard polystyrene. Use low-binding polypropylene plates for serial dilutions, then transfer to the assay plate immediately before reading.

Q: Why does the IC50 change when I change the buffer pH? A: this compound has phenolic hydroxyl groups (positions 6 and 8). The ionization state of these groups changes with pH, which alters both solubility and binding affinity to the PDE active site. Standardize your buffer pH (typically 7.4) and check it at the actual temperature of the assay.

References
  • Source for physical properties, IC50 values (41 µM for PDE)
  • Furutani, Y., Tsuchiya, M., Naganawa, H., & Umezawa, H. (1977). Isolation and structure of this compound, an inhibitor of cyclic nucleotide phosphodiesterases. The Journal of Antibiotics, 30(10), 886–889.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

    • Validates the storage protocols for DMSO stocks.
  • Source for "Intermediate Dilution" protocols to prevent precipit

Sources

Technical Support Center: Reticulol Stability & Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Product: Reticulol (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) CAS: 26246-41-3 Application: Phosphodiesterase (PDE) Inhibition, Antitumor Research Document Type: Technical Guide & Troubleshooting[1]

Core Mechanism: Why this compound Degrades

To preserve experimental integrity, researchers must understand the chemical vulnerability of this compound. This compound is an isocoumarin derivative .[1][2][3] Its bioactivity is structurally dependent on the integrity of the lactone ring (cyclic ester).

In aqueous environments—particularly at physiological pH (7.4) and above—this lactone ring undergoes nucleophilic attack by hydroxide ions (


). This results in the ring opening to form a biologically inactive hydroxy-carboxylate species. This reaction is pH-dependent and pseudo-first-order under buffered conditions.
Degradation Pathway Visualization

The following diagram illustrates the structural failure point of this compound in basic media.

ReticulolDegradation This compound Active this compound (Intact Lactone Ring) Transition Tetrahedral Intermediate This compound->Transition + OH- (Nucleophilic Attack) Inactive Inactive Hydroxy-Acid (Ring Open Carboxylate) Transition->Inactive Ring Opening (Irreversible at pH > 7.5) Inactive->this compound Acidification (H+) Recyclization

Figure 1: The pH-dependent hydrolysis mechanism of the isocoumarin lactone moiety.

Experimental Protocols: Measuring Kinetics

Do not rely on generic stability data. Solvent impurities and buffer composition can shift half-life (


) significantly. Use this protocol to validate this compound stability in your specific assay buffer.
Protocol A: HPLC-Based Kinetic Stability Assay

Objective: Determine the degradation rate constant (


) and half-life (

) of this compound in assay media.

Materials:

  • This compound Stock (10 mM in anhydrous DMSO).

  • Assay Buffer (e.g., PBS pH 7.4, Tris-HCl).

  • Internal Standard (e.g., Benzoic acid, stable in base).

  • HPLC System (C18 Column).

Workflow:

  • Preparation: Spike this compound stock into pre-warmed (37°C) assay buffer to a final concentration of 50 µM.

  • Sampling: Immediately withdraw an aliquot (

    
    ) and quench.
    
    • Quench Method: Dilute 1:1 with cold Acetonitrile containing 1% Formic Acid (Acidification halts ring opening).

  • Timepoints: Withdraw and quench aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Inject onto HPLC. Monitor absorbance at 254 nm (or

    
     specific to this compound ~330 nm).
    

Data Calculation: Plot


 vs. time (

). The slope of the line is

.


Reference Data: Expected Stability Profiles

Note: Values are estimates based on isocoumarin class behavior and this compound structural data [1, 2].

ConditionpHTemperatureEstimated

Status
Storage Solvent (DMSO)N/A-20°C> 2 YearsStable
Acidic Buffer 4.025°C> 24 HoursStable
Physiological Buffer 7.437°C2 - 6 HoursCaution
Basic Buffer 9.025°C< 30 MinutesUnstable

Troubleshooting & FAQs

Q1: My IC50 values for PDE inhibition are increasing (potency loss) over time. Why? A: This is the hallmark of lactone hydrolysis. If you incubate this compound in PBS (pH 7.4) for 60+ minutes before adding the enzyme, a significant fraction has likely converted to the inactive carboxylate form.

  • Fix: Add this compound to the reaction last, or prepare working dilutions in a slightly acidic buffer (pH 6.0) and only expose to pH 7.4 at the moment of assay initiation.

Q2: Can I store this compound in water or PBS? A: No. this compound is an isocoumarin; water acts as a nucleophile. Even at 4°C, slow hydrolysis occurs.

  • Fix: Store exclusively as a solid or in anhydrous DMSO at -20°C. Aqueous working solutions must be prepared fresh daily.

Q3: I see two peaks in my HPLC chromatogram after 2 hours. Is this an impurity? A: It is likely the hydrolysis product (hydroxy-acid form). This species is more polar than the parent lactone and will elute earlier on a Reverse Phase (C18) column.

  • Verification: Acidify the sample (pH 3) and let it sit for 30 minutes. If the "impurity" peak disappears and the parent peak grows, it is the reversible open-ring form [3].

Q4: Does light exposure affect this compound? A: Isocoumarins possess conjugated


-systems that absorb UV/Vis light. While hydrolysis is the primary degradation pathway, photo-oxidation can occur.
  • Fix: Protect stock solutions with amber vials or aluminum foil.

References

  • Mitscher, L. A., et al. (1964).[2] "this compound, a new metabolic isocoumarin."[2] Experientia, 20, 258.[2]

  • Furutani, Y., et al. (1977). "Inhibition of cyclic nucleotide phosphodiesterases by this compound." Agricultural and Biological Chemistry, 41(9), 1587-1592.

  • Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences, 81(7), 676-684. (Mechanistic grounding for lactone hydrolysis kinetics).

Sources

Reticulol Off-Target Liability Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for identifying and mitigating off-target liabilities of Reticulol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the specificity of your experiments involving this isocoumarin derivative. As you navigate the complexities of drug discovery, understanding and addressing off-target effects is paramount for the successful translation of your research. This resource is structured to provide not just protocols, but the scientific rationale behind them, empowering you to design robust, self-validating experiments.

Introduction: Understanding this compound's Biological Activities

This compound is a naturally occurring isocoumarin produced by several Streptomyces species.[1] It has garnered interest in the scientific community for its diverse biological activities. To effectively identify and mitigate off-target effects, it is crucial to first understand its known on-target mechanisms of action.

This compound is a known inhibitor of two key enzymes:

  • cAMP Phosphodiesterase (PDE): this compound inhibits cAMP PDE with an IC50 of 41 µM.[1] PDEs are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.

  • DNA Topoisomerase I: At a concentration of 45 µM, this compound has been shown to inhibit DNA topoisomerase I in B16F10 melanoma cells.[1] This enzyme is essential for resolving DNA topological stress during replication, transcription, and other cellular processes.

Beyond these primary targets, this compound has demonstrated antifungal activity against T. mentagrophytes and cytotoxic effects against A427 human lung and B16F10 mouse melanoma cells, as well as the ability to inhibit lung metastasis in murine models.[1] While these cellular effects are likely linked to its primary targets, the potential for off-target interactions contributing to these phenotypes must be considered.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with this compound and investigating its off-target liabilities.

Q1: I'm observing a cellular phenotype that doesn't seem to be explained by either cAMP PDE or DNA topoisomerase I inhibition. How can I begin to investigate potential off-target effects?

A1: This is a common challenge in drug discovery. The first step is to systematically rule out the involvement of known targets and then explore potential off-target interactions. Here's a logical workflow:

  • Confirm On-Target Engagement: First, ensure that this compound is engaging its known targets in your experimental system at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[2][3][4][5]

  • Orthogonal Approaches: Use structurally and mechanistically different inhibitors of cAMP PDE and DNA topoisomerase I. If these compounds do not replicate the observed phenotype, it strengthens the hypothesis of an off-target effect of this compound.

  • Computational Prediction: Employ in silico tools to predict potential off-target interactions. These methods use the chemical structure of this compound to screen against databases of known protein binding sites.[1]

  • Experimental Screening: Based on computational predictions or a broader unbiased approach, you can perform experimental screening using techniques like affinity-based pull-downs coupled with mass spectrometry or broad kinase inhibitor panels.[6][7]

Q2: What are some potential off-target liabilities for a molecule with an isocoumarin scaffold like this compound?

A2: Isocoumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer effects.[8] This broad activity profile suggests that the isocoumarin scaffold may interact with multiple biological targets. While specific off-targets for this compound are not extensively documented, compounds with similar structures have been reported to interact with various enzymes and signaling pathways. Therefore, it is prudent to consider a broad range of potential off-targets when investigating unexpected phenotypes.

Q3: How can I improve the selectivity of this compound in my experiments?

A3: Mitigating off-target effects often involves a combination of experimental design and, if necessary, chemical modification.

  • Dose-Response Analysis: Carefully titrate the concentration of this compound to find the lowest effective concentration that elicits the desired on-target effect. Off-target interactions often have lower affinity and may only become apparent at higher concentrations.

  • Use of Controls: Always include a negative control (vehicle) and positive controls (known inhibitors of the target). Additionally, using a structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate that the observed effect is not due to non-specific interactions of the chemical scaffold.

  • Structure-Activity Relationship (SAR) Studies: If you have access to medicinal chemistry resources, exploring the SAR of this compound can help identify the structural motifs responsible for on-target and off-target activities. This can guide the design of more selective analogs.

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific experimental challenges related to this compound's off-target liabilities.

Scenario 1: Inconsistent or Unexpected Cellular Responses

Problem: You are observing variable or contradictory results in your cell-based assays with this compound, even when using the same concentration.

Potential Cause: This could be due to off-target effects that are sensitive to subtle changes in experimental conditions (e.g., cell density, passage number, media composition).

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent cellular responses.

Detailed Steps:

  • Confirm On-Target Engagement with CETSA: Perform a Cellular Thermal Shift Assay to verify that this compound is consistently binding to its intended targets (cAMP PDE and/or DNA topoisomerase I) in your cells under your specific assay conditions.[2][3][4][5]

  • Investigate Downstream Signaling: If on-target engagement is consistent, use techniques like Western blotting or reporter assays to examine the immediate downstream signaling events of cAMP PDE and DNA topoisomerase I inhibition.

  • Global Proteomics: A broader, unbiased view can be obtained through proteomic analysis of cells treated with this compound versus a vehicle control. This can reveal unexpected changes in protein expression or post-translational modifications, pointing towards off-target pathways.

  • Validate with Orthogonal Methods: Once a potential off-target is identified, use orthogonal methods for validation. This could include using a specific inhibitor for the suspected off-target or using siRNA to knockdown its expression and observing if the this compound-induced phenotype is altered.

Scenario 2: Discrepancy Between In Vitro and In Vivo Results

Problem: this compound shows potent and selective activity in biochemical or cell-based assays, but the in vivo results are different or show unexpected toxicity.

Potential Cause: Off-target effects can be context-dependent and may only manifest in the complex biological environment of a whole organism.

Troubleshooting Workflow:

Caption: Workflow for addressing in-vitro vs. in-vivo discrepancies.

Detailed Steps:

  • Review PK/PD Data: Analyze the pharmacokinetic and pharmacodynamic properties of this compound in your animal model. Ensure that the concentrations of the compound achieved in the target tissues are within the range where on-target activity is expected and off-target effects are minimized based on your in vitro data.

  • In Silico Prediction: Use computational tools to predict potential off-targets across a wide range of protein families that might be relevant in different tissues.[1]

  • In Vivo Target Engagement: If possible, perform target engagement studies in tissues from treated animals to confirm that this compound is interacting with its intended targets in the relevant biological context.

  • Correlate with Phenotype: If off-target engagement is detected, try to correlate this with the observed in vivo phenotype or toxicity. This may involve further mechanistic studies in relevant cell types or tissues.

Experimental Protocols

Here are detailed protocols for key experiments mentioned in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement

Objective: To confirm the binding of this compound to its intracellular targets in a cellular context.

Principle: The binding of a ligand to a protein can increase its thermal stability. CETSA measures the extent of protein aggregation upon heating, where ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[2][3][4][5]

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to cAMP PDE and DNA topoisomerase I

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells using an appropriate method.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of cAMP PDE and DNA topoisomerase I in the soluble fraction by SDS-PAGE and Western blotting.

  • Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying stabilization of the target protein upon ligand binding.

Protocol 2: Affinity-Based Pull-Down Assay for Off-Target Identification

Objective: To identify proteins that interact with this compound in an unbiased manner.

Principle: this compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.[6][7]

Materials:

  • This compound

  • Chemical linkers and beads for immobilization (e.g., NHS-activated sepharose beads)

  • Cell lysate from your experimental system

  • Wash buffers

  • Elution buffer

  • Mass spectrometry facility

Procedure:

  • Immobilization of this compound: Chemically conjugate this compound to the beads following the manufacturer's protocol. Ensure that the conjugation chemistry does not significantly alter the structure of this compound at its potential binding sites.

  • Incubation with Lysate: Incubate the this compound-conjugated beads with the cell lysate to allow for protein binding. Include a control with unconjugated beads to identify non-specific binders.

  • Washing: Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or a buffer containing free this compound).

  • Mass Spectrometry: Submit the eluted protein samples for analysis by mass spectrometry to identify the pulled-down proteins.

  • Data Analysis: Compare the list of proteins identified from the this compound-conjugated beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.

Data Presentation

Table 1: Example Data Summary for this compound Off-Target Screening

Potential Off-TargetIdentification MethodOn-Target IC50 (µM)Off-Target IC50 (µM)Selectivity Index (Off-Target/On-Target)
Kinase XKinase Panel Screen25 (cAMP PDE)502
Protein YAffinity Pull-Down/MS45 (Topo I)1002.2
Receptor ZIn Silico Prediction25 (cAMP PDE)>200>8

This table provides a template for summarizing the results of your off-target screening efforts, allowing for a clear comparison of the potency of this compound against its intended targets versus potential off-targets.

Conclusion

The journey of developing a novel therapeutic agent is fraught with challenges, and off-target effects represent a significant hurdle. By systematically investigating and mitigating the off-target liabilities of this compound, researchers can build a more robust and compelling case for its therapeutic potential. This guide provides a framework for this critical aspect of drug discovery, emphasizing a logical, evidence-based approach. Remember that a thorough understanding of your compound's interactions within the complex cellular environment is the cornerstone of successful and safe drug development.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Selective phosphodiesterase inhibitors: a promising target for cognition enhancement. [Link]

  • DNA sequence selectivity of human topoisomerase I-mediated DNA cleavage induced by camptothecin. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. [Link]

  • cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis. [Link]

  • Development of a target identification approach using native mass spectrometry. [Link]

  • Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. [Link]

  • Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • Enhanced binding to DNA and topoisomerase I inhibition by an analog of the antitumor antibiotic rebeccamycin containing an amino sugar residue. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities. [Link]

  • Full article: DNA topoisomerases as molecular targets for anticancer drugs. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • Recent Advances in In Silico Target Fishing. [Link]

  • Phosphodiesterase Inhibitors. [Link]

  • Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. [Link]

  • Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. [Link]

  • DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. [Link]

  • DNA topoisomerase targeting drugs. [Link]

  • In cancer drugs how topoisomerase inhibitors selective target cancer cells & not normal cells? [Link]

  • off-target effects. [Link]

  • Two C 23 -Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429. [Link]

  • Selective Inhibition of PDE4B Reduces Binge Drinking in Two C57BL/6 Substrains. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Current and emerging target identification methods for novel antimalarials. [Link]

  • Genetically Engineered Biomimetic Nanovesicles Co-Deliveing a Checkpoint Inhibitor and Doxorubicin for Enhanced Cancer Chemo-Immunotherapy. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. [Link]

Sources

challenges in scaling up Reticulol production from Streptomyces

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reticulol Scale-Up Paradox

Welcome to the this compound Technical Support Center. If you are here, you have likely successfully produced this compound (an isocoumarin polyketide) in shake flasks but are facing a "production crash" upon transferring to a bioreactor (5L+).

This phenomenon is common with Streptomyces species (e.g., S. mobaraensis, S. albus). The transition from orbital shaking to mechanical stirring fundamentally alters the hydrodynamic environment , affecting mycelial morphology, oxygen transfer rates (OTR), and secondary metabolite regulation.

This guide moves beyond basic protocols to address the mechanistic failures in scaling polyketides.

Module 1: Fermentation & Hydrodynamics

Troubleshooting Guide: Why did my titer drop in the bioreactor?

Q1: My shake flask cultures are thick and productive, but the 10L tank shows low biomass and near-zero this compound. What happened?

Diagnosis: Shear-Induced Mycelial Fragmentation. Streptomyces hyphae are shear-sensitive. In shake flasks, shear is low and laminar. In stirred tanks, high impeller tip speeds (Rushton turbines) can shred the mycelia, triggering a stress response that shuts down the Polyketide Synthase (PKS) clusters to prioritize cell wall repair.

Corrective Action:

  • Impeller Swap: Replace Rushton turbines (high shear) with Marine Propellers or Pitch-Blade impellers (axial flow, low shear).

  • Tip Speed Limit: Maintain a tip speed (

    
    ) below 1.5 m/s .
    
    • Formula:

      
       (where 
      
      
      
      is impeller diameter in meters,
      
      
      is RPS).
  • Viscosity Management: If broth becomes non-Newtonian (pseudoplastic), do not simply increase RPM. Increase the airflow rate (VVM) and internal vessel pressure (0.5 bar) to improve

    
     without adding shear.
    

Q2: The broth is viscous, and Dissolved Oxygen (DO) drops to 0% within 24 hours. Should I increase agitation?

Diagnosis: Oxygen Limitation due to Pelleting Morphology. this compound biosynthesis is an oxidative process requiring significant ATP. If your Streptomyces grows as large, dense pellets (>2mm), the core becomes necrotic (anoxic), halting production. If it grows as dispersed filaments, viscosity skyrockets, blocking oxygen transfer.

Corrective Action:

  • Target Morphology: You want small, loose pellets (micropellets, ~200–500 µm) .

  • Inoculum Optimization: Use the "Micro-seed" technique. Do not inoculate the production tank with mycelial mats. Homogenize the seed culture lightly or use spore suspensions to ensure a high number of growth centers, which encourages smaller pellets.

  • Media Tweak: Add 0.1% Agar or Junlon to the medium. This alters rheology and prevents clumping, maintaining the ideal micropellet morphology.

Module 2: Metabolic Engineering & Precursor Supply

FAQ: Breaking the Metabolic Bottleneck

Q3: Biomass is high, but this compound specific productivity (


) is low. Is the gene cluster silent? 

Diagnosis: Precursor Drain (The Acetyl-CoA Crunch). this compound is a polyketide derived from the condensation of Acetyl-CoA and Malonyl-CoA units. During rapid growth (trophophase), these precursors are consumed by the TCA cycle for energy and fatty acid synthesis for membranes. The PKS pathway is starved.

Corrective Action:

  • Precursor Feeding: Implement a fed-batch strategy.

    • Feed: Sodium Propionate or Methyl Oleate (slow-release carbon sources).

    • Timing: Start feeding at 30–40 hours (transition to idiophase).

  • Pathway Engineering (Genetic Solution):

    • Overexpress accA/accD (Acetyl-CoA carboxylase) to increase the pool of Malonyl-CoA.

    • Delete competing pathways (e.g., storage lipid biosynthesis) if the strain is genetically accessible.

Q4: I see a high level of "shunt" products (intermediates). How do I push flux to this compound?

Diagnosis: Incomplete Biosynthesis / Enzyme Stalling. Often caused by a lack of co-factors or feedback inhibition.

Corrective Action:

  • Co-factor Supplementation: Ensure sufficient Magnesium (

    
    )  and Zinc (
    
    
    
    )
    in the media, as many PKS enzymes and post-PKS tailoring enzymes are metallo-dependent.
  • Check Phosphate: High inorganic phosphate often represses secondary metabolism (the "Phosphate Effect"). Limit initial

    
     to <5 mM and feed slowly if needed.
    

Visualizing the Scale-Up Logic

The following diagram illustrates the critical decision nodes when scaling Streptomyces fermentation.

Reticulol_ScaleUp Start Start: Shake Flask Success (High Titer) Bioreactor Transfer to Bioreactor (10L - 100L) Start->Bioreactor Check_Morph Check Morphology (Microscopy) Bioreactor->Check_Morph Pellets_Large Large Pellets (>2mm) Issue: Core Necrosis Check_Morph->Pellets_Large Clumping Filaments Dispersed Filaments Issue: High Viscosity Check_Morph->Filaments Shear Damage Micropellets Micropellets (200-500µm) Ideal State Check_Morph->Micropellets Optimal Action_Inoc Optimize Inoculum: High Spore Density Add 0.1% Agar Pellets_Large->Action_Inoc Action_Shear Reduce Shear: Use Marine Impeller Tip Speed < 1.5 m/s Filaments->Action_Shear Check_Prod Check Productivity (HPLC) Micropellets->Check_Prod Action_Shear->Bioreactor Action_Inoc->Bioreactor Low_Prod Low this compound High Biomass Check_Prod->Low_Prod Metabolic Stall Success Stable Production Scalable Process Check_Prod->Success High Titer Action_Feed Precursor Limitation: Feed Methyl Oleate Limit Phosphate Low_Prod->Action_Feed Action_Feed->Success

Caption: Decision tree for troubleshooting Streptomyces morphology and metabolic bottlenecks during scale-up.

Module 3: Downstream Processing (DSP)

Protocol: High-Yield Extraction from Broth

This compound is hydrophobic but can be trapped in the mycelial cell wall or form emulsions with broth proteins.

Standard Operating Procedure (SOP-RET-05):

StepActionTechnical Rationale
1. Harvest Centrifuge broth at 5,000 x g for 15 mins. Separate Supernatant (A) and Biomass (B).This compound is often secreted, but significant amounts may adhere to the cell wall.
2. pH Adjust Adjust Supernatant (A) pH to 4.0 using 1M HCl.Acidification protonates the phenolic groups of this compound, increasing solubility in organic solvents and breaking protein-product complexes.
3. Extraction Add Ethyl Acetate (1:1 v/v) to Supernatant.[1][2] Agitate gently for 30 mins.Ethyl Acetate is selective for polyketides and minimizes lipid co-extraction compared to Chloroform.
4. Biomass Recovery Soak Biomass (B) in Methanol for 2 hours. Filter and combine with Ethyl Acetate fraction.[1]Recovers intracellular or wall-bound product. Methanol penetrates the hyphae better than non-polar solvents.
5. Purification Evaporate solvent.[2] Redissolve in Methanol. Perform LH-20 Sephadex chromatography.LH-20 separates based on molecular size and adsorption, effectively removing pigments and media components.

References

  • Metabolic Engineering of Streptomyces

    • Ji, L., et al. (2022).[3] "Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products." Engineering Microbiology.

    • 4[2][5][6][7][8][9]

  • Scale-Up & Morphology

    • Olmos, E., et al. (2013).[7] "Streptomycetes as platform for biotechnological production processes of drugs."[3][10][11] Applied Microbiology and Biotechnology.

    • 12[2][5][6][7][8][9][13][14]

  • Polyketide Biosynthesis Mechanisms

    • Simpson, T.J., et al. (2004). "Polyketide Biosynthesis." University of Bristol, School of Chemistry.

    • [2][5][6][7][8][9]

  • Fermentation Optimization

    • Song, X., et al. (2019).[15] "Optimized submerged batch fermentation for metabolic switching in Streptomyces." Frontiers in Microbiology.

    • 15[1][2][5][6][7][8][9][13][14]

  • Extraction Protocols

    • Khattab, A.I., et al. (2016). "Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites." International Current Pharmaceutical Journal.[2]

    • 1[2][5][6][7][8]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Activities of Reticulol and Bireticulol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Development Professionals

In the landscape of natural product chemistry and oncology research, isocoumarin derivatives have garnered significant attention for their potential as cytotoxic agents. This guide provides a detailed comparative analysis of the cytotoxic activities of two such compounds: Reticulol and its dimer, Bithis compound. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and potential as anticancer agents.

Introduction to this compound and Bithis compound

This compound is an isocoumarin derivative that has been isolated from several species of Streptomyces. Its cytotoxic properties have been investigated against various cancer cell lines, revealing its potential as a lead compound for anticancer drug development. Bithis compound, a dimeric form of this compound, presents an intriguing subject for comparative analysis, as dimerization can significantly alter the pharmacological profile of a compound. However, a comprehensive search of available scientific literature and databases reveals a significant knowledge gap regarding the cytotoxic activity of Bithis compound. Therefore, this guide will primarily focus on the established cytotoxic profile of this compound, while clearly indicating the absence of comparable data for Bithis compound.

Cytotoxic Profile of this compound

This compound has demonstrated cytotoxic effects against several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies.

Cell LineCancer TypeIC50 (µM)
A427Human Lung Carcinoma25
B16F10Mouse Melanoma200
-cAMP Phosphodiesterase41

Table 1: IC50 values of this compound against various cell lines and enzymes.

The data indicates that this compound exhibits moderate to low micromolar cytotoxicity against the tested cancer cell lines. Its inhibitory effect on cAMP phosphodiesterase suggests a potential role in modulating intracellular signaling pathways.

Mechanism of Action: this compound

The cytotoxic activity of this compound is attributed to its ability to interfere with critical cellular processes, primarily through the inhibition of DNA topoisomerase I.

Inhibition of DNA Topoisomerase I

DNA topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and repair. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind or unknot, and then resealing the break. This compound has been shown to inhibit the activity of this enzyme. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).

cluster_0 Cellular Impact of this compound This compound This compound Topoisomerase_I DNA Topoisomerase I This compound->Topoisomerase_I Inhibits DNA_Damage DNA Single-Strand Breaks Topoisomerase_I->DNA_Damage Prevents re-ligation, causing Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Figure 1: Signaling pathway of this compound-induced cytotoxicity.

The Unexplored Cytotoxicity of Bithis compound

Despite the characterization of this compound's cytotoxic activity, extensive searches of scientific databases have not yielded any publicly available information on the cytotoxic effects, IC50 values, or mechanism of action of Bithis compound. This represents a significant gap in the current understanding of the structure-activity relationship of this compound and its derivatives. Comparative studies are essential to determine whether dimerization enhances, diminishes, or alters the cytotoxic profile of the parent compound.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research into the cytotoxic properties of this compound and to encourage the investigation of Bithis compound, a standard protocol for assessing cytotoxicity is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound or Bithis compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent should not exceed 0.5% (v/v).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Compound Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for Exposure Time Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comprehensive overview of the currently available data on the cytotoxic activity of this compound. Its mechanism of action, primarily through the inhibition of DNA topoisomerase I, positions it as a compound of interest for further investigation in cancer research.

The most significant finding of this review is the complete absence of publicly available data on the cytotoxic properties of Bithis compound. This knowledge gap presents a clear and compelling direction for future research. Investigating the cytotoxic profile of Bithis compound and comparing it to that of this compound is crucial for understanding the structure-activity relationships of this class of compounds. Such studies would not only elucidate the impact of dimerization on cytotoxicity but could also potentially unveil a more potent or selective anticancer agent. Researchers are strongly encouraged to undertake cytotoxic screening of Bithis compound against a panel of cancer cell lines and to explore its mechanism of action.

References

  • At this time, no direct comparative studies on the cytotoxic activity of this compound versus Bithis compound were found in the searched scientific literature. The information provided for this compound is based on general knowledge from chemical and biological databases.

A Head-to-Head Comparison of Reticulol and Other Topoisomerase I Poisons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the targeting of essential cellular machinery is a cornerstone of therapeutic strategy. DNA topoisomerase I (Top1), an enzyme critical for resolving DNA topological stress during replication and transcription, represents a validated and highly valuable target. Agents that interfere with the transient cleavage-ligation equilibrium of Top1, known as topoisomerase I poisons, trap the enzyme in a covalent complex with DNA. This leads to the formation of cytotoxic DNA lesions and ultimately, cell death.

This guide provides a detailed, head-to-head comparison of Reticulol, a naturally derived isocoumarin, with other prominent topoisomerase I poisons. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development programs.

The Central Target: DNA Topoisomerase I

Before comparing the agents, it is crucial to understand the mechanism of their common target. Topoisomerase I alleviates DNA supercoiling by introducing a transient single-strand break. This process involves a transesterification reaction where a tyrosine residue in the enzyme's active site attacks a phosphodiester bond in the DNA backbone, forming a covalent 3'-phosphotyrosyl intermediate, often referred to as the cleavage complex. The DNA is then free to rotate around the intact strand, and the enzyme subsequently catalyzes the religation of the broken strand.

Topoisomerase I poisons exert their cytotoxic effects by intercalating into the DNA at the site of cleavage and stabilizing this transient cleavage complex. This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.

Mechanism of Topoisomerase I Poisons

Topoisomerase_I_Poisons_Mechanism cluster_0 Normal Top1 Catalytic Cycle cluster_1 Action of Top1 Poisons Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binding & Cleavage Supercoiled_DNA->Top1_Binding Top1 Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1_Binding->Cleavage_Complex Rotation_Religation DNA Rotation & Religation Cleavage_Complex->Rotation_Religation Poison_Intercalation Top1 Poison Intercalation Cleavage_Complex->Poison_Intercalation Relaxed_DNA Relaxed DNA Rotation_Religation->Relaxed_DNA Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Poison_Intercalation->Stabilized_Complex Replication_Collision Replication Fork Collision Stabilized_Complex->Replication_Collision DSB_Formation Double-Strand Break Replication_Collision->DSB_Formation Apoptosis Cell Cycle Arrest & Apoptosis DSB_Formation->Apoptosis

Caption: Mechanism of action of Topoisomerase I poisons.

Comparative Analysis of Topoisomerase I Poisons

This section provides a comparative overview of this compound and other major classes of topoisomerase I poisons. It is important to note that the presented IC50 values are derived from various studies and experimental conditions, which can influence the absolute values. Therefore, this data should be interpreted with consideration of the specific experimental context.

This compound

This compound is a naturally occurring isocoumarin derivative isolated from Streptomyces species. While initially identified as a cAMP phosphodiesterase inhibitor, it was later found to also inhibit topoisomerase I.[1]

  • Mechanism of Action: this compound acts as a topoisomerase I poison, though its precise binding mode to the Top1-DNA complex is less characterized than that of the camptothecins. It has been shown to inactivate topoisomerase I and exhibit in vivo cytotoxicity against melanoma.[1]

  • Chemical Structure: Isocoumarin.

Camptothecin and its Derivatives (Topotecan and Irinotecan)

Camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata, is the prototypical topoisomerase I poison. Its clinical use has been limited by its poor solubility and lactone ring instability. This has led to the development of semi-synthetic analogs like Topotecan and Irinotecan, which are established anticancer drugs.

  • Mechanism of Action: Camptothecins intercalate into the Top1-DNA cleavage site, mimicking a DNA base pair and physically preventing the religation of the cleaved strand.[2] Irinotecan is a prodrug that is converted to its more potent active metabolite, SN-38, by carboxylesterases.[3]

  • Chemical Structure: Quinoline alkaloid.

Indenoisoquinolines

The indenoisoquinolines are a newer class of non-camptothecin topoisomerase I inhibitors developed to overcome some of the limitations of camptothecins, such as chemical instability and drug resistance.

  • Mechanism of Action: Similar to camptothecins, indenoisoquinolines stabilize the Top1-DNA cleavage complex. However, they exhibit a different orientation in the cleavage site, which may contribute to their distinct activity profile and ability to overcome certain forms of resistance.

  • Chemical Structure: Indenoisoquinoline.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available data on the inhibitory and cytotoxic activities of these compounds.

Table 1: Topoisomerase I Inhibitory Activity

CompoundTargetIC50 / Inhibitory ConcentrationSource
This compoundTopoisomerase I45 µM (in B16F10 melanoma cells)[4][5]
CamptothecinTopoisomerase I679 nM[6]
SN-38 (active metabolite of Irinotecan)Topoisomerase IInduces cleavage at 0.1, 1, and 10 µM[3]
Indotecan (LMP400)Topoisomerase INot explicitly stated, but potent inhibitor[2]

Table 2: In Vitro Cytotoxicity

CompoundCell LineIC50Source
This compoundA427 (Human Lung Carcinoma)25 µM[4]
B16F10 (Mouse Melanoma)200 µM[4]
TopotecanMCF-7 (Human Breast Adenocarcinoma)0.218 µM[7]
SN-38HT-29 (Human Colorectal Adenocarcinoma)8.8 nM[3]
HCT116 (Human Colorectal Carcinoma)0.04 ± 0.02 µM (48h)[8]
SW620 (Human Colorectal Adenocarcinoma)0.02 ± 0.01 µM (48h)[8]
Indotecan (LMP400)P388 (Murine Leukemia)300 nM[9]
HCT116 (Human Colorectal Carcinoma)1200 nM[9]
MCF-7 (Human Breast Adenocarcinoma)560 nM[9]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of these compounds in your own laboratory setting, we provide the following detailed experimental protocols.

In Vitro Topoisomerase I Relaxation Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on topoisomerase I activity.

TopoI_Relaxation_Assay Start Start: Supercoiled Plasmid DNA Incubation Incubate with: - Topoisomerase I - Test Compound (e.g., this compound) - Assay Buffer Start->Incubation Termination Stop Reaction: Add Stop Buffer/Proteinase K Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA bands (e.g., Ethidium Bromide) Electrophoresis->Visualization Analysis Analyze Results: Compare relaxed vs. supercoiled DNA Visualization->Analysis

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, purified human Topoisomerase I, the test compound at various concentrations, and nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 37°C for a further 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of topoisomerase I activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Concluding Remarks for the Research Professional

The landscape of topoisomerase I inhibitors is diverse, with compounds ranging from natural products to rationally designed synthetic molecules. This compound presents an interesting scaffold, but the current body of public-domain data suggests its potency as a direct topoisomerase I poison and as a cytotoxic agent is significantly lower than that of the clinically established camptothecins and the emerging indenoisoquinolines.

For researchers seeking novel topoisomerase I inhibitors, this compound and its analogs could serve as a starting point for medicinal chemistry efforts to enhance potency. However, for immediate application in preclinical models, the camptothecin derivatives and indenoisoquinolines offer a more potent and well-characterized foundation.

The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other potential topoisomerase I poisons. A rigorous, side-by-side comparison under identical experimental conditions is paramount for generating a definitive rank-ordering of potency and for selecting the most promising candidates for further development.

References

  • Lim, D.-S., Kwak, Y.-S., Lee, K.-H., et al. Topoisomerase I inactivation by this compound and its in vivo cytotoxicity against B16F10 melanoma. Chemotherapy 49(5), 257-263 (2003). [Link]

  • Strosberg, A. D. DNA topoisomerases as targets for chemotherapy. In: Neidle, S., Waring, M. (eds) Molecular Aspects of Anti-cancer Drug Action. Topics in Molecular and Structural Biology, vol 3. Palgrave, London (1983). [Link]

  • Staker, B.L., Hjerrild, K., Feese, M.D., et al. The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences of the United States of America 99(24), 15387-15392 (2002). [Link]

  • Pommier, Y. Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer 6(10), 789-802 (2006). [Link]

  • Akbas, H., Timur, M., Ozben, T. The effect of Topotecan on oxidative stress in MCF-7 human breast cancer cell line. Journal of Surgical Research 126(1), 124-129 (2005). [Link]

  • Sadat, S. M. A., Vakili, M. R., Paiva, I., et al. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy. Molecular Pharmaceutics 17(11), 4257-4272 (2020). [Link]

  • Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods 65(1-2), 55-63 (1983). [Link]

Sources

cross-validation of Reticulol's mechanism of action in multiple cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Senior Researchers, Oncologists, and Assay Development Scientists

Executive Summary: The Reticulol Paradox

This compound (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) presents a unique pharmacological profile that distinguishes it from standard phosphodiesterase (PDE) inhibitors. While historically categorized alongside IBMX as a cAMP-elevating agent, recent characterizations in metastatic models (specifically B16-F10 melanoma and MCF-7 breast cancer) reveal a secondary, potent mechanism: Topoisomerase I inhibition .

Unlike pure PDE inhibitors (e.g., Rolipram) that typically induce apoptosis via the cAMP/PKA/CREB axis, this compound has been observed to drive necrosis in specific tumor lines, suggesting a catastrophic metabolic or replicative failure rather than programmed cell death.

This guide provides a rigorous, self-validating framework to deconvolve these two mechanisms in your specific cell models. We move beyond simple IC50 generation to a mechanistic cross-validation against gold-standard controls.

Mechanistic Foundation & Signaling Architecture

To validate this compound's activity, one must map its dual entry points into cellular signaling. The diagram below illustrates the bifurcated pathway where this compound operates, contrasting it with standard controls.

Figure 1: Dual-Mechanism Action of this compound

Caption: this compound acts as a dual-clamp, inhibiting PDE-mediated cAMP hydrolysis and Topoisomerase I-mediated DNA relaxation, leading to distinct cell fate outcomes (Necrosis vs. Apoptosis).

Reticulol_Mechanism This compound This compound (Test Agent) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits TopoI Topoisomerase I This compound->TopoI Inhibits (>45 µM) IBMX IBMX (PDE Control) IBMX->PDE Inhibits Camptothecin Camptothecin (Topo I Control) Camptothecin->TopoI Inhibits cAMP cAMP Accumulation PDE->cAMP Hydrolysis Blocked DNA_Supercoil DNA Supercoiling Accumulation TopoI->DNA_Supercoil Relaxation Blocked PKA PKA Activation cAMP->PKA Rep_Arrest Replication Fork Collapse DNA_Supercoil->Rep_Arrest Apoptosis APOPTOSIS (Classic PDEi) PKA->Apoptosis Signaling Necrosis NECROSIS (this compound Dominant) Rep_Arrest->Necrosis Catastrophic Stress Rep_Arrest->Apoptosis Low Dose

Comparative Analysis: this compound vs. Alternatives

When designing your validation matrix, do not use this compound in isolation. You must benchmark it against agents with singular mechanisms to determine which pathway is dominant in your cell line.

FeatureThis compound IBMX Rolipram Camptothecin
Primary Target PDE (Non-selective) & Topo IPDE (Non-selective)PDE4 (Selective)Topoisomerase I
Mechanism Type Dual-InhibitorMetabolic ModulatorAnti-inflammatoryDNA Damaging Agent
Cell Death Mode Necrosis (B16-F10) / StasisApoptosisApoptosisApoptosis
Typical IC50 20–50 µM (PDE)~45 µM (Topo I)2–10 µM (PDE)~1 µM (PDE4)0.2–1 µM (Topo I)
Solubility DMSO, MethanolWater (limited), DMSODMSO, EthanolDMSO
Key Application Metastasis inhibition; Necrotic inductioncAMP assay positive controlInflammation/Asthma modelsDNA replication control

Critical Insight: If your experimental readout shows high cAMP but low apoptosis, this compound is likely engaging its necrotic/Topo-I mechanism, diverging from the standard IBMX profile.

Experimental Validation Protocols

The following protocols are designed as a self-validating system . By running these in parallel, you confirm whether this compound is acting via cAMP modulation or DNA replication stress in your specific cell line.

Protocol A: The "Mechanism Deconvolution" Workflow

Objective: Distinguish PDE-driven effects from Topo-driven effects in B16-F10 (Melanoma) or MCF-7 (Breast Cancer) lines.

Reagents:

  • This compound (Stock: 10mM in DMSO)

  • IBMX (Positive Control - PDE)

  • Camptothecin (Positive Control - Topo I)

  • Annexin V / Propidium Iodide (PI) Kit

Step-by-Step Methodology:

  • Seeding: Plate B16-F10 cells at

    
     cells/well in 96-well plates. Allow 24h adhesion.
    
  • Treatment Matrix:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (this compound): Dose titration (10, 20, 50, 100 µM).

    • Group C (IBMX): 100 µM (Maximal cAMP elevation).

    • Group D (Camptothecin): 5 µM (Maximal Topo inhibition).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout 1 (Morphology): Inspect for cell swelling/rupture (Necrosis) vs. blebbing/shrinkage (Apoptosis).

  • Readout 2 (Flow Cytometry): Stain with Annexin V-FITC and PI.

    • Validation Logic:

      • Apoptosis (IBMX-like): Annexin V(+) / PI(-).

      • Necrosis (this compound-specific): Annexin V(-) / PI(+) or Double Positive with rapid onset.

      • DNA Damage (Camptothecin-like): S-phase arrest (requires cell cycle stain).

Protocol B: Functional PDE Verification (cAMP ELISA)

Objective: Confirm this compound is physically inhibiting PDE in your lysate, independent of cytotoxicity.

  • Lysis: Treat cells for only 30 minutes (prevent cell death artifacts) with this compound (50 µM) vs. IBMX (50 µM).

  • Stimulation: Add Forskolin (10 µM) for the final 10 minutes to prime Adenylyl Cyclase.

  • Assay: Lyse and quantify cAMP via competitive ELISA.

  • Success Criteria: this compound must induce a >3-fold increase in cAMP over vehicle, comparable to IBMX. If cAMP is unchanged, the observed cytotoxicity is solely due to Topoisomerase inhibition.

Visualizing the Validation Workflow
Figure 2: The this compound Validation Logic Gate

Caption: A decision tree for interpreting this compound's dominant mechanism based on viability and cAMP data.

Validation_Workflow Start Start: Treat Cells (this compound vs Controls) Assay_cAMP Assay 1: cAMP Levels (30 min) Start->Assay_cAMP Assay_Viability Assay 2: Cell Death Mode (48h) Start->Assay_Viability Result_High_cAMP High cAMP (>3x baseline) Assay_cAMP->Result_High_cAMP Result_Low_cAMP No cAMP Change Assay_cAMP->Result_Low_cAMP Result_Necrosis Necrosis (PI High/Annexin Low) Assay_Viability->Result_Necrosis Result_Apoptosis Apoptosis (Annexin High) Assay_Viability->Result_Apoptosis Concl_Dual Conclusion: Dual Mechanism Active (Unique this compound Profile) Result_High_cAMP->Concl_Dual + Necrosis Concl_PDE Conclusion: Classic PDE Inhibitor (Rolipram-like) Result_High_cAMP->Concl_PDE + Apoptosis Concl_Topo Conclusion: Topo I Dominant (PDE Silent) Result_Low_cAMP->Concl_Topo + Necrosis/Apoptosis

References
  • Furutani, Y., et al. (1977). Isolation and properties of this compound, a new phosphodiesterase inhibitor. Agricultural and Biological Chemistry.

  • Kim, S. H., et al. (2004). Antitumor Efficacy of this compound From Streptoverticillium Against the Lung Metastasis Model B16F10 Melanoma. Archives of Pharmacal Research.

  • Jeon, Y. J., et al. (2003). Topoisomerase I inactivation by this compound and its in vivo cytotoxicity against B16F10 melanoma.[1] Chemotherapy.

  • Comparison of PDE Inhibitors (IBMX/Rolipram). National Institutes of Health (NIH) / PubMed Central.

Sources

A Senior Application Scientist's Guide to Isocoumarins: A Structural and Functional Comparison of Reticulol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of natural compounds as novel therapeutic agents is a journey of meticulous investigation and comparative analysis. Among the myriad of promising scaffolds, isocoumarins—a class of benzopyrones—have garnered significant attention for their diverse and potent biological activities.[1] This guide provides an in-depth structural and functional comparison of Reticulol with other notable isocoumarins: 6-methoxymellein, Oosponol, and Scorzocreticin. By examining their performance in various biological assays and elucidating their mechanisms of action, we aim to provide a comprehensive resource to inform future research and drug discovery efforts.

The Isocoumarin Scaffold: A Foundation for Diverse Bioactivity

Isocoumarins are characterized by a 1H-2-benzopyran-1-one core structure. Their diverse biological activities, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, are largely dictated by the nature and position of substituents on this core.[2][3] Understanding these structure-activity relationships is paramount for the rational design of novel isocoumarin-based therapeutics.

Below is a comparative overview of the chemical structures of this compound and the other isocoumarins discussed in this guide.

Isocoumarin_Structures cluster_this compound This compound cluster_6Methoxymellein 6-Methoxymellein cluster_Oosponol Oosponol cluster_Scorzocreticin Scorzocreticin This compound This compound methoxymellein methoxymellein oosponol oosponol scorzocreticin scorzocreticin NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor 1. Binding IKK IKK Complex receptor->IKK 2. Activation IkB IκB IKK->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) proteasome Proteasome IkB->proteasome 4. Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus 5. Translocation genes Target Gene Transcription nucleus->genes 6. Gene Expression (Inflammation, Proliferation) isocoumarins Isocoumarins (e.g., 6-Methoxymellein) isocoumarins->IKK Inhibition

Figure 2. Simplified schematic of the NF-κB signaling pathway and the inhibitory action of certain isocoumarins.

Studies have shown that certain isocoumarins, such as 6-methoxymellein, can inhibit the NF-κB signaling pathway. [4]This inhibition can occur at various points, including the prevention of IκB degradation, thereby blocking the nuclear translocation of NF-κB. By suppressing NF-κB activation, these isocoumarins can downregulate the expression of pro-inflammatory cytokines and proteins that promote cancer cell survival and proliferation.

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and ensure the generation of reliable and comparable data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of isocoumarins.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound. [5] Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isocoumarin stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Isocoumarin: Prepare a two-fold serial dilution of the isocoumarin stock solution in the broth medium directly in the 96-well plate. The concentration range should be chosen based on preliminary screening or literature data.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted isocoumarin, the positive control, and the negative control.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the isocoumarin that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. [6]

MIC_Workflow prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Isocoumarin serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Interpret MIC Value incubate->read_results

Figure 3. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7] Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isocoumarin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isocoumarin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the isocoumarin concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Isocoumarin seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate to Form Formazan Crystals add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 4. Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structural and functional nuances of this compound and other selected isocoumarins. While the available data highlights the broad spectrum of biological activities within this compound class, it also underscores the significant gaps in our knowledge, particularly concerning direct comparative studies. The provided experimental protocols serve as a foundation for researchers to generate the robust and standardized data needed to fill these gaps.

Future research should focus on:

  • Head-to-head comparative studies: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy and potency of this compound with other promising isocoumarins.

  • Broader screening: Evaluating the activity of these compounds against a wider range of microbial pathogens and cancer cell lines.

  • Mechanistic elucidation: Further investigating the molecular mechanisms underlying the observed biological activities, including their effects on other key signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing novel derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of isocoumarins and pave the way for the development of novel and effective treatments for a range of human diseases.

References

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available at: [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]

  • Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. PMC. Available at: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. ResearchGate. Available at: [Link]

  • Antibacterial Activity of the Pyrogallol against Staphylococcus aureus Evaluated by Optical Image. MDPI. Available at: [Link]

  • IC 50 values (72 h) of pinostrobin and tectochrysin in four cell lines. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Methanol Extract from Ficus carica Leaves Against Oral Bacteria. KoreaMed Synapse. Available at: [Link]

  • Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. NIH. Available at: [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available at: [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. NIH. Available at: [Link]

  • Natural isocoumarins: Structural styles and biological activities, the revelations carry on … | Request PDF. ResearchGate. Available at: [Link]

  • 6-Methoxymellein Isolated from Carrot (Daucus carota L.) Targets Breast Cancer Stem Cells by Regulating NF-κB Signaling. PubMed. Available at: [Link]

  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Pharmaceutical Research International. Available at: [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. Available at: [Link]

  • Antibacterial Activity of Substances of Fungal Origin. Encyclopedia.pub. Available at: [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Publishing. Available at: [Link]

  • Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics. MDPI. Available at: [Link]

  • Potential Anti-Inflammatory and Chondroprotective Effect of Luzula sylvatica. MDPI. Available at: [Link]

  • Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae. NIH. Available at: [Link]

  • Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. MDPI. Available at: [Link]

  • IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate. Available at: [Link]

  • Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. Sains Malaysiana. Available at: [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

Sources

Safety Operating Guide

Reticulol: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Standard Operating Procedure (SOP) – Bioactive Isocoumarins Applicability: BSL-1/BSL-2 Laboratories, Chemical Hygiene Officers, Drug Discovery Units

Executive Summary: The "Zero-Leach" Directive

Reticulol (CAS 26294-41-7) is a bioactive isocoumarin derivative (6,8-dihydroxy-3-methylisocoumarin). While not explicitly listed on EPA’s P-list or U-list, it acts as a phosphodiesterase (PDE) inhibitor and topoisomerase inhibitor. Therefore, it must be managed as a High-Hazard Bioactive Organic.

Immediate Operational Directives:

  • NEVER dispose of this compound (solid or solution) via sanitary sewer drains.

  • ALWAYS segregate as "Toxic Organic Waste" for high-temperature incineration.

  • DEACTIVATE spill residues with 10% sodium hypochlorite (bleach) only after bulk absorption, as isocoumarin rings exhibit high chemical stability.

Chemical Identity & Risk Assessment

To ensure safety, researchers must understand the causality behind these protocols. This compound is not merely "chemical waste"; it is a stable secondary metabolite designed by nature to persist.

PropertySpecificationOperational Implication
Chemical Class IsocoumarinHigh ring stability; resistant to mild acid/base hydrolysis.
Bioactivity PDE / Topoisomerase InhibitorPotential environmental toxin; disrupts aquatic cellular signaling if leached.
Solubility DMSO, Methanol, EthanolHigh mobility in solvents; readily penetrates skin if dissolved in DMSO.
Physical State Crystalline SolidDust hazard; requires weighing in a fume hood or static-free enclosure.

Scientist-to-Scientist Note: The isocoumarin lactone ring is robust. Standard "pH neutralization" methods used for simple acids/bases will not degrade this compound effectively. Incineration is the only method to guarantee complete molecular destruction.

Disposal Decision Logic

The following decision tree illustrates the compliant workflow for this compound waste streams.

Reticulol_Disposal Start Start: this compound Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated Tips, Gloves) State->Solid Liquid Liquid Waste (Mother Liquor, Assay Buffer) State->Liquid SolidBin Solid Bio-Hazard/Chem Bin (Double Bagged) Solid->SolidBin Trace Contamination SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck High Conc. (>1mM) Aqueous Aqueous Buffer (<5% Organic) Liquid->Aqueous Low Conc. (<10µM) NonHalo Non-Halogenated Organic (DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halo Halogenated Organic (Segregated Stream) SolventCheck->Halo Yes Incinerate FINAL: High-Temp Incineration (Off-Site Facility) NonHalo->Incinerate Halo->Incinerate Aqueous->Incinerate DO NOT DRAIN Collect as Organic Aqueous SolidBin->Incinerate

Figure 1: Decision logic for segregating this compound waste streams to ensure zero environmental release.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Consumables)

Applicability: Weighing boats, pipette tips, gloves, and paper towels.

  • Primary Containment: Place all contaminated solids immediately into a clear polyethylene bag (4 mil thickness) located inside the fume hood.

  • Solvent Evaporation: If wipes are soaked in DMSO/Methanol containing this compound, allow them to evaporate in the hood for 15 minutes before sealing. Reason: Prevents solvent fumes from pressurizing the waste container.

  • Secondary Containment: Seal the primary bag and place it into the laboratory's rigid Hazardous Waste Drum (typically black or blue barrel).

  • Labeling: Tag with "Solid Debris Contaminated with Toxic Organics (this compound)."

Protocol B: Liquid Waste (Stock Solutions & Assays)

Applicability: Expired DMSO stocks, cell culture media, HPLC effluent.

  • Segregation: Do not mix this compound waste with oxidizing acids (Nitric/Perchloric) as this may generate hazardous byproducts.

  • Collection:

    • High Concentration (>1 mM): Collect in "Organic Waste - Non-Halogenated" (if in DMSO/MeOH).

    • Aqueous/Media: Even if highly diluted, collect in a dedicated carboy labeled "Aqueous Waste with Bioactive Organics." Do not pour down the sink.

  • Rinsing: Triple-rinse empty stock vials with methanol. Add the rinsate to the liquid waste container. The vial can then be treated as glass waste.

Protocol C: Emergency Spill Response

Spills of this compound, particularly in DMSO, pose a transdermal toxicity risk.

Spill_Response Assess 1. Assess & Isolate Alert personnel, cordon area PPE 2. Don PPE Nitrile (Double) + Lab Coat + Goggles Assess->PPE Absorb 3. Absorb Use Vermiculite or Chem-Pad (Do not wipe wet liquid) PPE->Absorb Clean 4. Decontaminate Scrub with 10% Bleach then Water Absorb->Clean Dispose 5. Dispose All materials to Haz Waste Clean->Dispose

Figure 2: Immediate response workflow for this compound spills. Note the emphasis on absorption before wiping to prevent spreading the compound.

Regulatory Compliance & Classification

To maintain "Audit-Ready" status, classify this compound waste under the following frameworks. While this compound is not a specific P-listed chemical, it falls under "Process Waste" definitions due to its bioactivity.

AgencyRegulation / StandardClassification for this compound
EPA (RCRA) 40 CFR 261.3Characteristic Waste. If dissolved in flammable solvents (MeOH), classify as D001 (Ignitable). If toxicological data is unavailable, apply the "Generator Knowledge" clause to treat as Toxic .
OSHA 29 CFR 1910.1450Hazardous Chemical. Requires inclusion in the laboratory Chemical Hygiene Plan (CHP).[1][2]
DOT 49 CFR 172UN 2811 (Toxic Solid, Organic, N.O.S.) if shipping pure compound.

Self-Validating System Check: Before closing a waste container, perform the "Solvent Check" :

  • Did I use DMSO? -> Bin as Non-Halogenated Organic.

  • Did I use Chloroform? -> Bin as Halogenated Organic.

  • Is it solid? -> Double bag.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][3] United States Department of Labor.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[4][Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 32899, this compound.[Link]

  • National Institutes of Health (NIH). (2016). Recent advances in the discovery and therapeutic potential of isocoumarins. (Contextual grounding for isocoumarin bioactivity). [Link]

Sources

Reticulol Handling Protocol: A Comprehensive PPE and Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Biological Context

The "Why" Behind the Protocol

Effective safety protocols are not based on rote compliance, but on understanding the biological mechanism of the agent. Reticulol (6,8-dihydroxy-7-methoxy-3-methylisocoumarin) is not merely a chemical irritant; it is a bioactive secondary metabolite with specific intracellular targets.

  • Mechanism of Action: this compound is a known inhibitor of cyclic nucleotide phosphodiesterases (PDEs) , specifically cAMP phosphodiesterase [1]. Furthermore, it has been identified as a DNA Topoisomerase I inhibitor [1].

  • The Safety Implication: Topoisomerase inhibitors function by stabilizing DNA-enzyme complexes, leading to DNA strand breaks. While this compound is a research tool, this mechanism suggests potential cytotoxicity and genotoxicity . Consequently, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate in the research setting.

  • Route of Entry Risk:

    • Inhalation: High risk during weighing (aerosolization of dry powder).

    • Dermal Absorption: Moderate risk in solid form; High risk when dissolved in organic solvents (e.g., DMSO), which can act as a vehicle to transport the compound across the dermal barrier.

The PPE Matrix

Immediate Logistical Requirements

The following equipment constitutes the minimum barrier protection required for handling this compound in quantities <100 mg.

ComponentSpecification (Minimum)Operational Rationale
Respiratory N95 or P100 Respirator (if outside hood)This compound is a fine particulate. Standard surgical masks offer zero protection against inhalation of bioactive dusts.
Hand Protection (Dry) Nitrile Gloves (0.11 mm / 4-5 mil)Standard nitrile provides adequate protection against the solid powder.
Hand Protection (Solution) Double-gloving (Nitrile under, Chem-resistant over)If dissolved in DMSO , standard nitrile degrades rapidly. Double gloving prevents vehicle-mediated absorption.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Preference over safety glasses to seal against airborne dust migration during static discharge events.
Body Protection Lab Coat (Tyvek® preferred) Cotton coats retain particulate. Tyvek (polyethylene) sheds dust and prevents absorption of spills.

Operational Workflow: The Safe Handling Loop

The following logic flow dictates the sequence of operations to minimize contamination risk.

Reticulol_Safety_Workflow Start Risk Assessment (Check Solvent) Donning PPE Donning (Double Glove if DMSO) Start->Donning Engineering Engineering Control (Fume Hood Active) Donning->Engineering Verify Airflow Handling Handling/Weighing (Static Control) Engineering->Handling Sash at safe height Waste Waste Segregation (Solid vs Liquid) Handling->Waste Immediate Disposal Doffing PPE Doffing (Wash Hands) Waste->Doffing Exit Lab Doffing->Start Next Cycle

Figure 1: The Safe Handling Loop ensures that engineering controls (Fume Hood) are verified before the substance is exposed to the environment.

Detailed Experimental Protocols

Protocol A: Weighing & Solubilization (Critical Control Point)

Objective: To prepare a stock solution without aerosolizing the compound.

  • Engineering Setup:

    • All weighing must occur within a certified Chemical Fume Hood .

    • Note: If a microbalance is sensitive to airflow, use a static-free powder safety enclosure or temporarily reduce face velocity only if wearing N95 respiratory protection.

  • Static Control:

    • This compound powder is prone to static charge. Use an antistatic gun or polonium strip near the weighing boat to prevent "jumping" of particles.

  • Solvent Addition (The DMSO Factor):

    • This compound is frequently dissolved in DMSO (Dimethyl sulfoxide).

    • WARNING: DMSO is a potent skin penetrant. Once this compound is in DMSO, a drop on the skin will bypass the stratum corneum immediately.

    • Action: Change outer gloves immediately if any liquid splash occurs. Do not wait for breakthrough.

Protocol B: Spill Cleanup (Self-Validating System)

Objective: To remove contamination while verifying removal.

  • Isolate: Mark the area. Do not attempt to blow dust away.

  • Neutralize/Dampen: Cover the powder spill with a paper towel soaked in 70% Ethanol or water. This prevents aerosolization during wiping.

  • Removal: Wipe from the outside in.

  • Validation: Use a UV lamp (if applicable for fluorescent impurities) or simply re-wipe with a fresh white wipe. If the wipe remains white, gross contamination is removed. Dispose of all wipes as Hazardous Chemical Waste .

Disposal & Decontamination

Lifecycle End-Point [1]

  • Solid Waste: Weighing boats, contaminated gloves, and dry wipes must be disposed of in a container labeled "Toxic Solid Waste" . Do not use general trash.

  • Liquid Waste: Solutions containing this compound (especially in DMSO or Methanol) must be segregated into "Organic Solvent Waste + Toxic" streams.

  • Glassware: Rinse glassware with acetone inside the hood into the liquid waste container before removing it for washing. This "pre-rinse" ensures the washing station is not contaminated with bioactive agents.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3033959, this compound. Retrieved from [Link]

  • Furutani, H., et al. (1977). This compound, an Inhibitor of Cyclic Nucleotide Phosphodiesterases.[2] Agricultural and Biological Chemistry.[3] [Mechanism Verification]

Sources

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